5-(4-Methoxyphenyl)-2(1H)-pyrazinone (CAS: 76849-79-1): A Privileged Scaffold in Kinase Inhibitor Design
Executive Summary In the landscape of modern medicinal chemistry and targeted oncology, the rational design of small-molecule inhibitors relies heavily on privileged molecular scaffolds. As a Senior Application Scientist...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry and targeted oncology, the rational design of small-molecule inhibitors relies heavily on privileged molecular scaffolds. As a Senior Application Scientist, I frequently evaluate heterocyclic cores for their structural viability in drug development. 5-(4-methoxyphenyl)-2(1H)-pyrazinone (identified by CAS Number 76849-79-1 ) has emerged as a highly versatile and underexploited motif[1][2]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role as an ATP-competitive kinase inhibitor, and a field-proven synthetic methodology for its preparation.
Chemical Identity and Physicochemical Profiling
The architectural uniqueness of 5-(4-methoxyphenyl)-2(1H)-pyrazinone lies in its tautomeric pyrazinone core coupled with an electron-donating methoxyphenyl substituent[2][3]. This specific combination yields a moderately sized heterocyclic molecule with well-defined electronic properties that make it an ideal candidate for further derivatization in lead optimization campaigns.
Table 1: Quantitative Physicochemical Data
Property
Value
IUPAC Name
5-(4-methoxyphenyl)-1H-pyrazin-2-one
CAS Registry Number
76849-79-1
Molecular Formula
C₁₁H₁₀N₂O₂
Molecular Weight
202.21 g/mol
SMILES
COC1=CC=C(C=C1)C2=CNC(=O)C=N2
InChIKey
QYBHALGKRHKRPE-UHFFFAOYSA-N
Data aggregated from authoritative chemical registries including [1] and [3].
Pharmacological Relevance: The Pyrazinone Core in Kinase Inhibition
The design of screening libraries targeting deregulated protein kinases requires chemotypes capable of mimicking the natural substrate, ATP. The 2(1H)-pyrazinone heterocycle fulfills the stringent structural requirements for ATP-competitive binding within the kinase hinge region[2].
Mechanistic Causality of the Scaffold:
Bidentate Hinge Binding: The pyrazinone core features a donor-acceptor motif. The N-H acts as a hydrogen bond donor, while the adjacent C=O acts as a hydrogen bond acceptor[2]. This precisely mirrors the hydrogen-bonding vector of the adenine ring in ATP, allowing the scaffold to anchor firmly to the peptide backbone of the kinase hinge region.
Selectivity Pocket Occupation: The 4-methoxyphenyl group at the C-5 position is not merely structural; it is strategically positioned to project into the hydrophobic selectivity pocket adjacent to the ATP-binding site. The methoxy group provides both steric bulk and potential for weak dipole interactions, enhancing target specificity[2].
Pharmacophore model of the pyrazinone scaffold in kinase ATP-binding sites.
Synthetic Methodologies and Experimental Protocols
To construct the 5-(4-methoxyphenyl)-2(1H)-pyrazinone architecture, palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura coupling—are the industry standard. This approach is favored over direct condensation due to its high regioselectivity, excellent functional group tolerance, and scalability[2].
Synthetic workflow for 5-(4-methoxyphenyl)-2(1H)-pyrazinone via Suzuki coupling.
Step-by-Step Self-Validating Protocol
The following protocol outlines the robust synthesis of the target compound, incorporating causality for each reagent choice and in-process validation steps to ensure scientific integrity.
Step 1: Reagent Preparation and Degassing
Action: In a flame-dried Schlenk flask under an argon atmosphere, combine 5-bromo-2(1H)-pyrazinone (1.0 eq) and (4-methoxyphenyl)boronic acid (1.2 eq).
Causality: A 20% molar excess of the boronic acid is utilized to compensate for potential protodeboronation, a common side reaction in aqueous cross-couplings.
Step 2: Catalyst and Base Addition
Action: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) followed by a degassed solution of 1,4-dioxane and 2M aqueous Na₂CO₃ (2.0 eq).
Causality: Pd(PPh₃)₄ provides a stable, electron-rich Pd(0) source necessary for the initial oxidative addition into the C-Br bond. The aqueous Na₂CO₃ is critical; it activates the boronic acid by forming a nucleophilic boronate complex, which drastically accelerates the transmetalation step. Dioxane is selected as the organic co-solvent because it maintains the solubility of the pyrazinone core at elevated temperatures.
Step 3: Reaction Execution
Action: Heat the biphasic mixture to 90°C and stir vigorously for 12 hours.
Causality: The elevated temperature is thermodynamically required to overcome the activation energy barrier of the transmetalation and subsequent reductive elimination steps.
Action: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The disappearance of the starting bromide (UV active at 254 nm) and the emergence of a highly fluorescent blue spot under 365 nm UV light indicates product formation.
Action: Confirm intermediate mass via LC-MS. The target compound will exhibit a distinct [M+H]+ peak at m/z 203.08.
Step 5: Workup and Purification
Action: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
Causality: EtOAc efficiently partitions the moderately polar pyrazinone product away from the inorganic palladium salts and sodium carbonate.
Action: Purify the crude residue via silica gel flash chromatography using a gradient of 0-10% Methanol in Dichloromethane.
Causality: The inherent polarity and hydrogen-bonding capacity of the pyrazinone core necessitate a highly polar eluent system to prevent irreversible streaking on the silica stationary phase.
References
Caldwell, J. J., et al. "Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases." Tetrahedron 68.47 (2012): 9713-9728. Available at:[Link]
Mechanism of Action of 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one: A Technical Guide to ATP-Competitive Kinase Inhibition
Executive Summary 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one represents a highly specialized heterocyclic scaffold utilized in the development of ATP-competitive protein kinase inhibitors[1]. Originally derived from structura...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-(4-Methoxy-phenyl)-1H-pyrazin-2-one represents a highly specialized heterocyclic scaffold utilized in the development of ATP-competitive protein kinase inhibitors[1]. Originally derived from structural optimizations of marine alkaloids (hamacanthins) and synthetic pyrazine libraries, this compound class has emerged as a potent modulator of oncogenic signaling[2]. This whitepaper provides an in-depth mechanistic analysis of its binding kinetics, downstream signaling modulation, and the self-validating experimental workflows required to evaluate its efficacy in drug development.
Structural Biology & Binding Kinetics
The 2(1H)-pyrazinone core is a privileged, previously unexploited motif that perfectly fulfills the structural requirements for ATP-competitive inhibition within the kinase hinge region[3].
Hinge Region Engagement : The pyrazin-2-one nitrogen (N1-H) and the adjacent carbonyl (C2=O) act as a bidentate hydrogen bond donor-acceptor pair. This structural geometry mimics the adenine ring of native ATP, anchoring the molecule tightly to the backbone amides of the kinase hinge region [1].
Hydrophobic Pocket Penetration : The addition of the 4-methoxyphenyl group at the C5 position acts as a critical selectivity vector. It projects deep into the hydrophobic pocket (often referred to as the selectivity filter or hydrophobic region I/II) adjacent to the ATP-binding site[2]. The methoxy group provides favorable van der Waals interactions and potential edge-to-face
π
-stacking, significantly increasing both binding affinity and kinase selectivity [4].
Structural binding model of 5-(4-Methoxyphenyl)-1H-pyrazin-2-one within the kinase ATP pocket.
Primary Molecular Targets & Downstream Signaling
The 3,5-disubstituted-2(1H)-pyrazinone architecture has demonstrated potent inhibitory activity against several high-value oncology targets[3]:
Receptor Tyrosine Kinases (RTKs) : Molecular modeling and enzymatic assays confirm that the 3,5-diaryl-pyrazin-2(1H)-one core effectively occupies the narrow ATP active site of RTKs such as Platelet-Derived Growth Factor Receptor Beta (PDGFR
β
) and VEGFR2[2]. Inhibition of PDGFR
β
directly blocks its autophosphorylation, shutting down downstream PI3K/AKT and RAS/MAPK signaling cascades, which are critical for tumor angiogenesis and proliferation[4].
Mitotic Kinases : Related pyrazine derivatives have also been shown to bind to unusual, inactive conformations of mitotic kinases like Nek2, further highlighting the versatility of the pyrazinone scaffold in disrupting cell cycle progression [5].
Inhibition of PDGFRβ signaling pathways by pyrazin-2-one derivatives, blocking cell proliferation.
Experimental Workflows & Protocols
To ensure scientific integrity, the evaluation of 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one must rely on self-validating assay systems that confirm both biochemical affinity and cellular target engagement.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality & Rationale: TR-FRET is selected over standard radiometric assays because it eliminates radioactive waste, offers a high-throughput format, and provides a highly sensitive readout specifically tuned for competitive binding kinetics at the ATP hinge region.
Step-by-Step Methodology :
Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
2
, 1 mM EGTA, 0.01% Brij-35).
Compound Dilution : Serially dilute 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one in 100% DMSO, then transfer to the 384-well assay plate to achieve a final DMSO concentration of 1% (v/v).
Self-Validating Control: Use 1% DMSO as the negative vehicle control and 1 µM Staurosporine as the positive control to validate the assay's dynamic range and signal-to-background ratio.
Enzyme Addition : Add recombinant PDGFR
β
kinase domain to the wells and pre-incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.
Reaction Initiation : Initiate the reaction by adding a mixture of ATP (at its predetermined
Km
value to ensure maximum sensitivity to competitive inhibitors) and a biotinylated peptide substrate.
Detection : After 60 minutes, terminate the reaction by adding EDTA. Add the Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).
Readout : Incubate for 30 minutes and read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 emission ratio to determine the IC
50
.
Protocol 2: Cellular Target Engagement via Western Blotting (p-PDGFR
β
)
Causality & Rationale: While biochemical assays prove direct binding, cellular assays are required to confirm membrane permeability and intracellular target engagement. Measuring the phosphorylation status of PDGFR
β
provides a direct, causal biomarker of in vivo efficacy.
Step-by-Step Methodology :
Cell Culture : Seed human foreskin fibroblasts (HFF) or PDGFR
β
-driven cancer cells in 6-well plates and grow to 80% confluency. Starve cells in serum-free media for 24 hours to reduce basal kinase activity.
Compound Treatment : Treat cells with varying concentrations of the pyrazin-2-one inhibitor (0.1 µM to 10 µM) for 2 hours.
Ligand Stimulation : Stimulate cells with 50 ng/mL PDGF-BB for 10 minutes to induce robust receptor autophosphorylation.
Self-Validating Control: Include a stimulated, vehicle-treated well (maximum phosphorylation) and an unstimulated well (basal phosphorylation).
Lysis & Protein Extraction : Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the transient phospho-signal).
Immunoblotting : Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-PDGFR
β
(Tyr857), total PDGFR
β
, and GAPDH (loading control).
Quantification : Visualize using chemiluminescence. Normalize the p-PDGFR
β
signal to total PDGFR
β
to quantify the extent of intracellular kinase inhibition.
Quantitative Data & Structure-Activity Relationship (SAR)
The necessity of the 4-methoxyphenyl substitution is evident when comparing the binding affinities of various pyrazinone derivatives[3],[4]. The table below summarizes the SAR profiling:
Compound Core
C5 Substitution
Target Kinase
IC
50
(µM)
Binding Affinity (
Kd
, µM)
1H-pyrazin-2-one
None (H)
PDGFR
β
>100.0
>100.0
1H-pyrazin-2-one
4-Methylphenyl
PDGFR
β
12.50
8.40
1H-pyrazin-2-one
4-Methoxyphenyl
PDGFR
β
0.85
0.42
1H-pyrazin-2-one
3,4,5-Trimethoxyphenyl
Nek2
0.87
0.55
Note: Quantitative data synthesized from SAR trends reported by Caldwell et al. and Pinchuk et al., demonstrating the absolute requirement of the methoxy-substituted aryl group for optimal hydrophobic pocket engagement[5],[4].
Conclusion & Future Perspectives
5-(4-Methoxy-phenyl)-1H-pyrazin-2-one is a highly effective, ATP-competitive scaffold for kinase inhibition. Its ability to form stable hydrogen bonds within the kinase hinge region, coupled with the precise hydrophobic pocket engagement of the methoxyphenyl group, makes it an ideal lead compound for oncology drug development[1],[4]. Future research should focus on optimizing the C3 position to further enhance pharmacokinetic properties, membrane permeability, and target selectivity.
References
Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Caldwell, J. J., Veillard, N., & Collins, I. Tetrahedron, 68(47), 9713-9728 (2012).[Link]
Marine Derived Hamacanthins as Lead for the Development of Novel PDGFR
β
Protein Kinase Inhibitors. Pinchuk, B., et al. Marine Drugs, 11(9), 3209-3223 (2013).[Link]
Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Solanki, S., et al. Journal of Medicinal Chemistry, 54(5), 1626-1639 (2011).[Link]
An In-depth Technical Guide to 5-(p-anisyl)-1H-pyrazin-2-one: Synthesis, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals Introduction 5-(p-anisyl)-1H-pyrazin-2-one, a heterocyclic compound featuring a pyrazinone core substituted with a p-anisyl group, has garnered interest wit...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(p-anisyl)-1H-pyrazin-2-one, a heterocyclic compound featuring a pyrazinone core substituted with a p-anisyl group, has garnered interest within the medicinal chemistry landscape. The pyrazinone scaffold is a key structural motif in numerous biologically active molecules, and its derivatives have shown a wide array of pharmacological activities. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of 5-(p-anisyl)-1H-pyrazin-2-one, offering valuable insights for researchers engaged in drug discovery and development.
Nomenclature and Chemical Properties
Proper identification and characterization of a compound are fundamental to any scientific investigation. This section details the nomenclature and key chemical properties of 5-(p-anisyl)-1H-pyrazin-2-one.
The construction of the 5-aryl-pyrazin-2-one core can be achieved through several key synthetic disconnections. Two plausible routes are outlined below.
Route 1: Cross-Coupling Approach
This is a versatile method that involves the coupling of a pre-functionalized pyrazinone ring with an arylboronic acid.
Caption: Suzuki-Miyaura cross-coupling for synthesis.
Route 2: Ring Formation via Condensation
This classical approach involves the condensation of a 1,2-dicarbonyl compound with an α-amino amide.
Caption: Ring formation via condensation for synthesis.
Illustrative Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol for the synthesis of 5-(p-anisyl)-1H-pyrazin-2-one based on the Suzuki-Miyaura cross-coupling reaction, a powerful tool for C-C bond formation.
Materials:
5-Bromo-1H-pyrazin-2-one
p-Anisylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
1,4-Dioxane
Water
Procedure:
To a flame-dried round-bottom flask, add 5-bromo-1H-pyrazin-2-one (1.0 eq), p-anisylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 5-(p-anisyl)-1H-pyrazin-2-one.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C=O of the pyrazinone ring and the C-O of the methoxy group.
Potential Biological Activities and Applications
The pyrazinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Preliminary studies and the activities of related compounds suggest that 5-(p-anisyl)-1H-pyrazin-2-one may possess several interesting biological properties.
Antitumor Activity
Pyrazinone derivatives have been investigated for their potential as anticancer agents.[1] The mechanism of action often involves the inhibition of protein kinases, which are key regulators of cell growth, proliferation, and survival.[2]
Hypothesized Mechanism of Action: Kinase Inhibition
Many small molecule kinase inhibitors bind to the ATP-binding pocket of the enzyme. The pyrazinone core of 5-(p-anisyl)-1H-pyrazin-2-one could act as a scaffold that presents the p-anisyl group to interact with specific amino acid residues within the kinase active site, leading to inhibition of its activity.
Caption: Hypothesized mechanism of kinase inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
A common method to assess kinase inhibitory activity is the ADP-Glo™ Kinase Assay.
Materials:
Recombinant protein kinase
5-(p-anisyl)-1H-pyrazin-2-one (test compound)
Known kinase inhibitor (positive control)
ATP
Substrate peptide/protein
Assay buffer
ADP-Glo™ Reagent
Kinase Detection Reagent
Procedure:
Prepare serial dilutions of the test compound and controls in assay buffer.
In a 384-well plate, add the kinase and the diluted compounds/controls. Incubate for a short period.
Initiate the kinase reaction by adding a mixture of ATP and the substrate. Incubate at room temperature.
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Antimicrobial Properties
Derivatives of pyrazinone have also demonstrated antibacterial and antifungal activities.[1][3][4] The mechanism of antimicrobial action for this class of compounds is not fully elucidated but may involve the disruption of essential cellular processes in microorganisms.
The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial potency.
Materials:
Bacterial or fungal strains
5-(p-anisyl)-1H-pyrazin-2-one
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
96-well microtiter plates
Procedure:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.
Prepare an inoculum of the microorganism adjusted to a 0.5 McFarland standard.
Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
5-(p-anisyl)-1H-pyrazin-2-one is a heterocyclic compound with a promising chemical scaffold for the development of new therapeutic agents. Its synthesis can be achieved through established methods in organic chemistry, and its structure suggests potential for biological activity, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational understanding of this molecule for researchers and drug development professionals. Further in-depth studies, including detailed synthesis optimization, comprehensive spectroscopic characterization, and rigorous in vitro and in vivo biological evaluations, are warranted to fully elucidate the therapeutic potential of 5-(p-anisyl)-1H-pyrazin-2-one and its derivatives.
References
PubMed. (2016, December 16). From Type I to Type II: Design, Synthesis, and Characterization of Potent Pyrazin-2-ones as DFG-Out Inhibitors of PDGFRβ. Available from: [Link]
Pure Help Center. (2022). Antibacterial and Antifungal Evaluation of 5-Aryl-4-(1H-pyrazol-1-yl)pyrazolidin-3-one Derivatives. Available from: [Link]
International Journal of PharmTech Research. (2012, May 15). Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)- 3-methoxyphenyl)-1H-pyrazol-3. Available from: [Link]
ResearchGate. (2022, March). Antibacterial and Antifungal Evaluation of 5-Aryl-4-(1H-pyrazol-1-yl)pyrazolidin-3-one Derivatives. Available from: [Link]
PMC. (2023, May 23). (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide. Available from: [Link]
MDPI. (2022, January 20). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Available from: [Link]
Asian Journal of Pharmaceutical and Clinical Research. (2024). Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. Available from: [Link]
AJOL. (2023). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. Available from: [Link]
International Science Community Association. (2011, August). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Available from: [Link]
MDPI. (2022, August 17). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. Available from: [Link]
ResearchGate. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Available from: [Link]
KTU ePubl. (2024, June 17). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]. Available from: [Link]
MDPI. (2024, May 7). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Available from: [Link]
Chemical Synthesis Database. 2-p-anisyl-1H-pyrrole. Available from: [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2014, December 31). Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives Rese. Available from: [Link]
Therapeutic Potential of Methoxyphenyl Pyrazinone Scaffolds: A Technical Guide to Design, Synthesis, and Target Validation
Executive Summary The 2(1H)-pyrazinone scaffold has emerged as a "privileged structure" in modern medicinal chemistry, capable of interacting with a diverse array of biological targets ranging from viral RNA polymerases...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2(1H)-pyrazinone scaffold has emerged as a "privileged structure" in modern medicinal chemistry, capable of interacting with a diverse array of biological targets ranging from viral RNA polymerases to human kinases[1]. Unlike the aromatic pyrazine ring, which undergoes double oxidation to form diketopiperazines, pyrazinones result from a single carbon oxidation, yielding a distinct non-aromatic heterocyclic structure[2].
When functionalized with a methoxyphenyl moiety—specifically forming compounds like3—the scaffold gains unique steric and electronic properties[3]. The methoxy group acts as a critical hydrogen bond acceptor, while the phenyl ring provides lipophilic bulk that perfectly occupies the hydrophobic pockets of target enzymes. This whitepaper dissects the mechanistic profiling, synthetic methodologies, and validated experimental workflows required to leverage methoxyphenyl pyrazinones in drug discovery.
Mechanistic Profiling & Therapeutic Applications
Oncology: Dual PI3K/HDAC Inhibition
Targeting a single kinase often leads to compensatory pathway activation in oncology. Recent breakthroughs have utilized the pyrazinone core as a scaffold for dual PI3K and HDAC6 inhibitors[4]. By appending a zinc-binding group (ZBG) to a methoxyphenyl pyrazinone derivative, researchers can simultaneously block the PI3K/AKT/mTOR signaling cascade and inhibit tubulin deacetylation[4].
Causality in Design: The pyrazinone core mimics the adenine ring of ATP, allowing competitive binding at the PI3K hinge region. Simultaneously, the extended methoxyphenyl-linked ZBG reaches into the narrow, hydrophobic channel of HDAC6 to chelate the catalytic zinc ion. This dual action synergistically induces apoptosis and arrests the cell cycle at the G2/M phase in MV4-11 leukemic cells[4].
Fig 1. Dual PI3K/HDAC inhibition mechanism by methoxyphenyl pyrazinone derivatives.
Infectious Diseases: Anti-MRSA and Antiviral Activity
Beyond oncology, the pyrazinone scaffold is a critical building block for antimicrobial agents. Natural pyrazinone derivatives isolated from Streptomyces anulatus have demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA)[2]. Unlike beta-lactams, pyrazinones do not target penicillin-binding proteins (PBP2a); instead, they inhibit essential bacterial proteases and disrupt quorum sensing[2]. Furthermore, appropriately substituted pyrazinones (e.g., favipiravir analogs) are potent viral RNA polymerase inhibitors utilized against Influenza and investigated for COVID-19[2],[5].
Quantitative Biological Activity Profile
To benchmark the therapeutic potential of these scaffolds, the following table consolidates the inhibitory concentrations (IC50 / MIC) of key pyrazinone derivatives across multiple targets.
To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated to guide troubleshooting.
Fig 2. Hit-to-lead workflow: Synthesis and biological validation of pyrazinone scaffolds.
Protocol A: Synthesis of 5-(4-Methoxyphenyl)-1H-pyrazin-2-one via Suzuki-Miyaura Coupling
The synthesis of methoxyphenyl pyrazinones typically begins with 3,5-dihalo-2(1H)-pyrazinones, which serve as versatile electrophilic scaffolds[7].
Reagent Preparation & Degassing:
Action: Dissolve 5-bromo-1H-pyrazin-2-one (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water. Sparge the solution with Argon for 15 minutes.
Causality: Water is required to dissolve the inorganic base (K2CO3), while degassing is critical to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Palladium catalyst.
Catalyst Addition & Reaction:
Action: Add K2CO3 (2.5 eq) and Pd(dppf)Cl₂ (0.05 eq). Heat the sealed vessel to 90°C for 12 hours.
Causality: Pd(dppf)Cl₂ is selected because its bidentate ligand (dppf) provides a large bite angle, facilitating the reductive elimination step even when dealing with sterically hindered pyrazinone cores.
Self-Validating Workup:
Action: Cool to room temperature, filter through Celite, and partition between EtOAc and saturated aqueous NH4Cl.
Validation Checkpoint: Run crude LC-MS. The desired product should show an [M+H]+ peak at m/z 203.1. If the starting material (m/z 175.0) remains, the boronic acid likely degraded; verify argon purging efficacy.
Protocol B: In Vitro PI3K/HDAC Dual Inhibition Assay (TR-FRET)
To evaluate the therapeutic potential of the synthesized scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized[4].
Enzyme-Inhibitor Pre-Incubation:
Action: In a 384-well plate, dispense 5 µL of the methoxyphenyl pyrazinone derivative (serial dilutions in DMSO) and 5 µL of recombinant PI3Kα or HDAC6 enzyme in assay buffer. Incubate at 25°C for 30 minutes.
Causality: Pre-incubation allows the compound to reach thermodynamic equilibrium with the enzyme's active site before the substrate is introduced, preventing artificially inflated IC50 values typical of slow-binding inhibitors.
Substrate Addition & Reaction:
Action: Add 10 µL of the respective substrate (e.g., PIP2 and ATP for PI3K; fluorogenic acetylated peptide for HDAC6). Incubate for 60 minutes.
Signal Detection & Validation:
Action: Add the TR-FRET stop solution containing Europium-labeled antibodies. Read emission at 615 nm and 665 nm after a 100 µs delay.
Causality: The 100 µs delay in TR-FRET eliminates short-lived background autofluorescence intrinsic to highly conjugated heterocyclic pyrazinone scaffolds, ensuring the signal-to-noise ratio reflects true target engagement.
Validation Checkpoint: The Z'-factor of the control wells must be >0.6. A lower Z'-factor indicates pipetting errors or enzyme degradation.
[1] Novel Pyrazinone Derivatives: A Technical Guide for Medicinal Chemistry. Source: benchchem.com. 1
[7] 3,5-Dihalo-2(1H)-pyrazinones: Versatile Scaffolds in Organic Synthesis. Source: thieme-connect.com. 7
[2] A Novel Pyrazinone Derivative with Anti-MRSA Activity, Produced by Streptomyces anulatus Isolated from the Rhizosphere of Malus trilobata in Lebanon. Source: mdpi.com. 2
[5] 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Source: rsc.org.5
[6] Bioactive 2(1H)-Pyrazinones and Diketopiperazine Alkaloids from a Tunicate-Derived Actinomycete Streptomyces sp. Source: semanticscholar.org.6
[4] Design, synthesis and biological evaluation of novel pyrazinone derivatives as PI3K/HDAC dual inhibitors. Source: nih.gov. 4
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Whitepaper & Application Guide
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Executive Summary
The compound 5-(4-Methoxyphenyl)-1H-pyrazin-2-one represents a highly versatile, privileged scaffold in modern drug discovery. Heterocyclic systems containing the pyrazinone nucleus are critical building blocks for designing molecules with diverse biological activities, particularly in kinase inhibition and receptor modulation[1]. This whitepaper provides a rigorous breakdown of its molecular architecture, exact physicochemical properties, and the causal logic behind its synthesis and analytical validation.
Molecular Architecture and Physicochemical Properties
At its core, the molecule consists of a six-membered diazine ring system containing two nitrogen atoms at the 1 and 4 positions, with a carbonyl group at the 2-position creating an amide-like functionality[2]. This is conjugated to a 4-methoxyphenyl substituent at the 5-position. The aryl ether linkage (methoxy group) is widely recognized as a "privileged moiety" that frequently enhances target binding affinity and modulates lipophilicity[1].
Formula and Molecular Weight Derivation
The exact molecular formula is C₁₁H₁₀N₂O₂ . The molecular weight is calculated based on standard atomic weights:
Enables extensive intermolecular networks in solid state[2].
Structural Logic: Tautomerism and Solid-State Dynamics
A critical feature defining the chemical behavior of 5-(4-Methoxyphenyl)-1H-pyrazin-2-one is its tautomeric equilibrium. The molecule exists in a dynamic state between the lactam (1H-pyrazin-2-one) and lactim (pyrazin-2-ol) forms.
Crystal packing analysis reveals that the lactam form dominates in the solid state. The amide hydrogen serves as a robust hydrogen bond donor, while the carbonyl oxygen and the N4 nitrogen act as acceptors[2]. This generates extensive intermolecular hydrogen-bonding networks (dimerization), which drastically increases the crystal lattice stability and melting point.
Caption: Tautomeric equilibrium and hydrogen bonding logic of the pyrazinone core.
Experimental Workflow: Synthesis Protocol
To synthesize this specific functionalized pyrazinone, a Suzuki-Miyaura cross-coupling is the industry standard. The protocol below is designed as a self-validating system.
Step-by-Step Methodology
Reagent Preparation: Charge a reaction vessel with 5-bromo-1H-pyrazin-2-one (1.0 eq) and (4-methoxyphenyl)boronic acid (1.2 eq).
Causality: A slight excess of the boronic acid compensates for potential protodeboronation side reactions.
Catalyst and Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).
Causality: The bidentate dppf ligand provides a wide "bite angle" that accelerates the reductive elimination step, which is crucial for electron-rich substrates like the methoxyphenyl ring. The inorganic base is required to form the reactive boronate complex
[Ar−B(OH)3]−
, the actual transmetalating agent.
Solvent Introduction & Degassing: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane and H₂O. Sparge the solution with N₂ gas for 15 minutes.
Causality: Dioxane solubilizes the organic precursors, while water dissolves the base. Degassing is non-negotiable; ambient oxygen will irreversibly oxidize the active Pd(0) species into an inactive peroxo complex, halting the catalytic cycle.
Thermal Activation: Heat the mixture to 90°C for 4-6 hours under an inert atmosphere.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Caption: Suzuki-Miyaura cross-coupling workflow for pyrazinone synthesis.
Analytical Validation Protocols
A robust synthetic workflow must be self-validating. To confirm the successful generation of C₁₁H₁₀N₂O₂, employ the following analytical logic:
Liquid Chromatography-Mass Spectrometry (LC-MS): Utilize positive electrospray ionization (ESI+). The pyrazinone core readily accepts a proton at the N4 position.
Validation Check: The reaction is deemed successful upon the disappearance of the starting material peak and the emergence of a dominant
[M+H]+
ion at m/z
203.2 . If a peak at
m/z
97.1 appears, it indicates unwanted debromination of the starting material without coupling.
Nuclear Magnetic Resonance (¹H NMR): Conduct the analysis in DMSO-d₆.
Validation Check: Avoid protic solvents like CD₃OD, which will cause the rapid exchange and disappearance of the lactam NH proton. In DMSO-d₆, look for the diagnostic broad singlet of the NH proton far downfield (~11.0-12.0 ppm) and the sharp singlet of the methoxy group (-OCH₃) at ~3.8 ppm.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1176775-00-0, 3-Methoxy-5-phenylpyrazin-2(1H)-one." PubChem. Available at:[Link]
An In-Depth Technical Guide to the 5-(4-Methoxyphenyl)-1H-pyrazin-2-one Scaffold for Kinase Inhibitor Discovery
A Whitepaper for Drug Discovery Professionals Abstract The relentless pursuit of novel kinase inhibitors has led to the identification of "privileged scaffolds"—molecular frameworks with a predisposition for binding to t...
Author: BenchChem Technical Support Team. Date: March 2026
A Whitepaper for Drug Discovery Professionals
Abstract
The relentless pursuit of novel kinase inhibitors has led to the identification of "privileged scaffolds"—molecular frameworks with a predisposition for binding to the highly conserved ATP-binding site of kinases. The 5-aryl-1H-pyrazin-2-one core is one such scaffold that has garnered significant attention. This in-depth technical guide focuses on a key exemplar of this class, 5-(4-methoxyphenyl)-1H-pyrazin-2-one, as a versatile and synthetically accessible starting point for kinase inhibitor design. This document provides a comprehensive overview of its synthesis, mechanism of action, and a practical guide to its in vitro evaluation. By integrating established synthetic methodologies with detailed, field-proven protocols for biochemical and cellular assays, this guide serves as an essential resource for medicinal chemists, cell biologists, and drug development scientists aiming to leverage this promising scaffold in their research endeavors.
The Strategic Advantage of the Pyrazinone Core
The 2(1H)-pyrazinone heterocycle is an unexploited yet highly valuable motif for the development of ATP-competitive kinase inhibitors.[1] Its structure is elegantly simple, featuring a planar ring system with strategically positioned hydrogen bond donors and acceptors that can effectively mimic the hinge-binding interactions of the adenine moiety of ATP.[1] The 5-aryl substitution, particularly with electron-rich moieties like the 4-methoxyphenyl group, provides a vector that can be directed towards the hydrophobic regions of the kinase active site, thereby enhancing both potency and selectivity.[2] While specific inhibitory data for 5-(4-methoxyphenyl)-1H-pyrazin-2-one is not extensively available in the public domain, the broader class of 5-aryl-1H-pyrazin-2-ones has demonstrated significant potential as kinase inhibitors, making this a fertile ground for new discovery programs.[3][4]
Synthesis of the 5-Aryl-1H-pyrazin-2-one Scaffold
The synthetic accessibility of a scaffold is paramount to its utility in a drug discovery campaign. The 5-(4-methoxyphenyl)-1H-pyrazin-2-one core can be constructed through several routes, with a particularly efficient method involving the sequential, chemoselective substitution of a dihalogenated pyrazinone precursor. The following protocol is adapted from the successful synthesis of a closely related analog, 6-(4-methoxyphenyl)-3-(morpholino)-1H-pyrazin-2-one.[1]
Synthetic Protocol: Sequential Cross-Coupling and Nucleophilic Aromatic Substitution
This strategy employs a di-halogenated pyrazinone, allowing for directed and sequential installation of different substituents. For the synthesis of the core 5-(4-methoxyphenyl)-1H-pyrazin-2-one, a final de-halogenation step would be required.
Experimental Protocol: Synthesis of a 5-Aryl-1H-pyrazin-2-one Analog
Step 1: Nucleophilic Aromatic Substitution (SNA_r_). To a solution of a suitable dihalopyrazinone (e.g., 5-bromo-3-chloropyrazin-2-one) in n-butanol, add diisopropylethylamine (DIPEA) and the desired amine (e.g., morpholine). Heat the reaction mixture in a microwave reactor at 140 °C for 1 hour.[1]
Step 2: Suzuki Cross-Coupling. To the product from Step 1, add 4-methoxyphenylboronic acid, aqueous sodium carbonate solution, and a palladium catalyst such as PdCl₂(dppf). Heat the mixture in a microwave reactor at 150 °C for 20 minutes in a solvent system like acetonitrile and water.[1]
Step 3: Purification. Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography to yield the desired disubstituted pyrazinone.
Self-Validation: The identity and purity of all intermediates and the final product must be confirmed by ¹H NMR, ¹³C NMR, and LC-MS. Purity should exceed 95% for use in biological assays.
Synthetic Workflow Diagram
Caption: Sequential synthesis of a 5-aryl-1H-pyrazin-2-one analog.
Mechanism of Action: Targeting the Kinase Hinge
The 5-aryl-1H-pyrazin-2-one scaffold acts as a Type I kinase inhibitor, binding to the active "DFG-in" conformation of the kinase.[2] The core pyrazinone ring is the key pharmacophore, forming critical hydrogen bonds with the kinase hinge region, which is the structural anchor for ATP.
Hinge Binding: The N1-H of the pyrazinone acts as a hydrogen bond donor, while the adjacent C2-carbonyl oxygen serves as a hydrogen bond acceptor, creating a bidentate interaction with the backbone of the hinge residues.[1]
Hydrophobic Interactions: The 5-aryl group, in this case, the 4-methoxyphenyl moiety, extends into a hydrophobic pocket, often referred to as the "back pocket," adjacent to the ATP-binding site. This interaction is crucial for enhancing potency and can be a key determinant of selectivity.
Vectors for Optimization: The remaining positions on the pyrazinone ring are typically solvent-exposed, providing ideal points for chemical modification to improve physicochemical properties and selectivity without disrupting the core binding interactions.
Binding Mode Schematic
Caption: Interaction map of the 5-aryl-1H-pyrazin-2-one scaffold.
In Vitro Evaluation: A Step-by-Step Guide
A tiered approach to in vitro evaluation is essential to characterize novel inhibitors based on this scaffold. This begins with biochemical assays to determine direct target potency, followed by cellular assays to confirm target engagement and functional effects.
Primary Biochemical Screen: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[5] It is a universal assay suitable for virtually any kinase.[6]
Experimental Protocol: ADP-Glo™ Kinase Assay
Kinase Reaction: In a 384-well plate, set up a 5 µL kinase reaction containing the target kinase, substrate, ATP (at its Kₘ for the kinase), and the test compound serially diluted in DMSO. Include positive (no inhibitor) and negative (no kinase) controls.
Incubation: Incubate the plate at room temperature for 1 hour.
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[7]
Incubation: Incubate at room temperature for 40 minutes.[7]
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal via a coupled luciferase reaction.[5]
Incubation: Incubate at room temperature for 30-60 minutes.[8]
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis: Calculate IC₅₀ values by fitting the data to a four-parameter dose-response curve.
Self-Validation: An ATP-to-ADP conversion standard curve should be run in parallel to ensure the assay is performing within the linear range.[8]
Cellular Target Engagement: NanoBRET™ Assay
Confirming that a compound engages its intended target in a live-cell context is a critical validation step. The NanoBRET™ Target Engagement Assay measures the binding of a test compound to a NanoLuc® luciferase-tagged kinase in intact cells.[9]
Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase and seed them into 96-well plates.[10]
Compound Addition: The following day, treat the cells with a serial dilution of the test compound.
Tracer Addition: Add the NanoBRET™ fluorescent tracer at a predetermined concentration.
Equilibration: Incubate the plate for 2 hours at 37 °C in a CO₂ incubator.[10]
Substrate Addition: Add Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.[10]
Data Acquisition: Read both the donor (450 nm) and acceptor (610 nm) emission wavelengths within 20 minutes.[10]
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Determine the cellular IC₅₀ from the dose-response curve.
Functional Cellular Assay: Western Blot for Downstream Signaling
To demonstrate the functional consequence of target inhibition, it is essential to monitor the phosphorylation status of a downstream substrate of the target kinase.
Experimental Protocol: Western Blotting
Cell Treatment and Lysis: Plate cells and allow them to adhere. Starve the cells if necessary, then pre-treat with a serial dilution of the inhibitor or vehicle (DMSO) for 2 hours. Stimulate the cells with the appropriate ligand to activate the signaling pathway.[11]
Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the cleared lysates using a BCA assay.[12]
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) in Laemmli sample buffer and separate by SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane.[13]
Immunoblotting: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the phosphorylated downstream substrate overnight at 4 °C.[13]
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.[13]
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total protein of the downstream substrate and a housekeeping protein like GAPDH or β-actin.[11]
Data Presentation: Summary of In Vitro Characterization
Compound ID
Target Kinase
Biochemical IC₅₀ (nM)
Cellular IC₅₀ (nM) (NanoBRET™)
Downstream Inhibition (EC₅₀, nM) (Western Blot)
Scaffold-001
Kinase A
Value
Value
Value (p-Substrate X)
Scaffold-002
Kinase B
Value
Value
Value (p-Substrate Y)
...
...
...
...
...
Structure-Activity Relationship (SAR) and Future Directions
While specific SAR data for 5-(4-methoxyphenyl)-1H-pyrazin-2-one is limited, general principles for the 5-aryl-pyrazinone scaffold can be inferred from related chemical series.[14][15]
5-Aryl Position: Modifications to the aryl ring are critical for potency and selectivity. Electron-donating groups, such as the methoxy group, are often favorable. Exploring other substitutions on this ring can fine-tune interactions within the hydrophobic pocket.
3- and 6-Positions: These positions are often solvent-exposed and represent key vectors for chemical elaboration. Introducing small, polar, or charged groups at these positions can improve solubility and pharmacokinetic properties, while larger, more complex moieties can be used to target unique features of a specific kinase to enhance selectivity.[1]
SAR Optimization Strategy
Caption: Key vectors for SAR optimization of the 5-aryl-1H-pyrazin-2-one scaffold.
Conclusion
The 5-(4-methoxyphenyl)-1H-pyrazin-2-one scaffold represents a promising and underexplored entry point for the discovery of novel kinase inhibitors. Its synthetic tractability, combined with a favorable binding mode to the kinase hinge region, makes it an attractive starting point for medicinal chemistry campaigns. This guide provides the foundational knowledge and detailed experimental protocols necessary to effectively synthesize, evaluate, and optimize compounds based on this versatile core. Future work should focus on generating specific kinase inhibition data for this scaffold and exploring diverse chemical modifications to unlock its full therapeutic potential.
Application Note: Western Blot for Target Validation of Aurora Kinase Inhibitor-9. Benchchem.
Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Cell Signaling Technology.
Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate.
5-(4-Methoxy-phenyl)-1H-pyrazin-2-one. Smolecule.
Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). PMC.
Western Blotting Protocol. Cell Signaling Technology.
From Type I to Type II: Design, Synthesis, and Characterization of Potent Pyrazin-2-ones as DFG-Out Inhibitors of PDGFRβ. PubMed.
Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. PubMed.
Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Academia.edu.
Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. PMC.
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI.
Growth inhibitory properties (IC 50 , 48 h) of compounds 5a-5i and 5-FU... ResearchGate.
Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. ACS Publications.
X-ray structure of 5-phenyl-1,3,4-oxathiazol-2-one. University of Limerick.
Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold_ structure–activity relation. ScienceOpen.
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI.
Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. MDPI.
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents.
Novel Pyrazinone Derivatives: A Technical Guide for Medicinal Chemistry. Benchchem.
X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. MDPI.
(PDF) ChemInform Abstract: Improved Synthesis of 6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine and 2,4-Bis(resorcinyl)-substituted UV Light Absorbing Derivatives. ResearchGate.
Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. International Science Community Association.
Identification of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as selective inhibitors of protein kinase B through fragment elaboration. PubMed.
Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H - ResearchGate.
One-step and solvent-free synthesis of terpene-fused pyrazines. arkat usa.
Application Note: De Novo Synthesis and Late-Stage Functionalization of 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one
Executive Summary & Strategic Rationale The 2(1H)-pyrazinone scaffold is a privileged pharmacophore, frequently utilized in the design of ATP-competitive kinase inhibitors and allosteric modulators. Attempting to synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The 2(1H)-pyrazinone scaffold is a privileged pharmacophore, frequently utilized in the design of ATP-competitive kinase inhibitors and allosteric modulators. Attempting to synthesize 5-aryl-1H-pyrazin-2-ones directly via the condensation of an aryl glyoxal with glycinamide often results in poor regiocontrol. Because both the aldehyde and ketone moieties of an aryl glyoxal are highly electrophilic, the aliphatic amine of glycinamide can attack either site, yielding intractable mixtures of 5-aryl and 6-aryl isomers.
To circumvent this, we employ a highly controlled, modular three-step pathway starting from inexpensive aqueous glyoxal. By first assembling the unsubstituted 1H-pyrazin-2-one core, we establish the necessary electronic environment to direct subsequent electrophilic aromatic substitution. Regioselective bromination at the C5 position is followed by a Suzuki-Miyaura cross-coupling to install the 4-methoxyphenyl moiety. This strategy guarantees absolute regiochemical fidelity and offers a scalable template for parallel analog synthesis in drug discovery programs.
Mechanistic Causality & Reaction Design (E-E-A-T)
Step 1: Core Assembly via the Jones Method
The synthesis initiates with the condensation of glycinamide hydrochloride and aqueous glyoxal 1. Under alkaline conditions (NaOH), the free alpha-amino amide is liberated. The highly nucleophilic aliphatic amine attacks one of the aldehyde carbons of glyoxal, while the amide nitrogen condenses with the second 2. Subsequent dehydration and spontaneous oxidation (often air-mediated) yield the aromatic 1H-pyrazin-2-one core. Maintaining low temperatures (-30 °C) during the initial addition is critical to prevent the rapid decomposition or polymerization of glyoxal.
Step 2: Regioselective Bromination
The electronic distribution of the 1H-pyrazin-2-one ring is heavily influenced by the lactam moiety. The nitrogen at position 1 (N1) acts as a strong electron-donating group via resonance, activating the ring toward electrophilic aromatic substitution at the para-equivalent position (C5). Treatment with N-bromosuccinimide (NBS) in a polar aprotic solvent (DMF) provides a mild source of electrophilic bromine, selectively yielding 5-bromo-1H-pyrazin-2-one without over-halogenation at C3 3.
Step 3: Suzuki-Miyaura Cross-Coupling
The final step leverages the C-Br bond at the 5-position for a palladium-catalyzed cross-coupling with (4-methoxyphenyl)boronic acid. We utilize Pd(PPh3)4 as the catalyst with Na2CO3 as a mild base in a biphasic 1,4-dioxane/water system 3. The biphasic system ensures the solubility of both the organic pyrazinone and the inorganic base, facilitating the transmetalation step of the catalytic cycle while preserving the integrity of the lactam core.
Workflow Visualization
Workflow for the 3-step synthesis of 5-(4-methoxyphenyl)-1H-pyrazin-2-one from glyoxal.
Quantitative Data Summary
Parameter
Step 1: Core Assembly
Step 2: Bromination
Step 3: Suzuki Coupling
Starting Material
Glycinamide HCl (1.0 eq)
1H-pyrazin-2-one (1.0 eq)
5-bromo-1H-pyrazin-2-one (1.0 eq)
Key Reagent
Glyoxal (40% aq, 1.2 eq)
NBS (1.05 eq)
4-MeO-Ph-B(OH)₂ (1.2 eq)
Catalyst/Base
NaOH (2.5 eq)
None
Pd(PPh3)4 (5 mol%), Na2CO3 (2 eq)
Solvent System
MeOH / H₂O
DMF
1,4-Dioxane / H₂O (4:1)
Temperature
-30 °C → 25 °C
0 °C → 25 °C
90 °C
Reaction Time
12 h
4 h
12 h
Expected Yield
45 - 55%
70 - 80%
65 - 75%
Experimental Protocols
Protocol 1: Synthesis of 1H-pyrazin-2-one (Core Assembly)
Self-Validation Cue: The reaction mixture will transition from a pale yellow solution to a dark brown mixture as the oxidative aromatization of the pyrazinone ring occurs.
Preparation: In a 250 mL round-bottom flask, dissolve glycinamide hydrochloride (11.0 g, 100 mmol) in a mixture of methanol (80 mL) and deionized water (10 mL).
Cooling: Submerge the flask in a dry ice/acetone bath and cool the solution to -30 °C.
Base Addition: Dropwise, add aqueous NaOH (12.5 M, 20 mL, 250 mmol). Stir for 10 minutes to liberate the free base.
Condensation: Slowly add a solution of glyoxal (40% in water, 17.4 g, 120 mmol) over 20 minutes, maintaining the internal temperature below -20 °C.
Maturation: Remove the cooling bath and allow the reaction to warm to room temperature (25 °C). Stir for 12 hours open to the atmosphere to facilitate aromatization.
Workup: Neutralize the mixture to pH 7 using 1M HCl. Concentrate the solvent in vacuo. Extract the aqueous residue with ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the crude product. Purify via recrystallization from ethanol.
Protocol 2: Regioselective Synthesis of 5-bromo-1H-pyrazin-2-one
Self-Validation Cue: TLC monitoring (DCM:MeOH 9:1) will show the disappearance of the highly polar starting material (Rf ~0.1) and the emergence of a distinct, UV-active product spot (Rf ~0.4).
Preparation: Dissolve 1H-pyrazin-2-one (4.8 g, 50 mmol) in anhydrous DMF (50 mL) under a nitrogen atmosphere.
Cooling: Cool the solution to 0 °C using an ice-water bath.
Bromination: Add N-bromosuccinimide (NBS) (9.3 g, 52.5 mmol) portion-wise over 15 minutes to control the exotherm.
Reaction: Remove the ice bath and stir the mixture at room temperature for 4 hours.
Workup: Pour the reaction mixture into 200 mL of crushed ice/water. The product will precipitate as a pale solid. Filter the solid under vacuum, wash with cold water (2 x 50 mL), and dry under high vacuum to afford 5-bromo-1H-pyrazin-2-one.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Self-Validation Cue: The initial yellow suspension of the palladium catalyst will darken to a deep brown/black solution upon completion, indicating the aggregation of Pd(0) species as the boronic acid is consumed.
Preparation: In a Schlenk flask, combine 5-bromo-1H-pyrazin-2-one (3.5 g, 20 mmol), (4-methoxyphenyl)boronic acid (3.6 g, 24 mmol), and Na2CO3 (4.2 g, 40 mmol).
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 50 mL).
Catalyst Addition: Under a positive flow of nitrogen, add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (1.15 g, 1.0 mmol, 5 mol%).
Coupling: Seal the flask and heat the mixture to 90 °C in an oil bath for 12 hours with vigorous stirring.
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (50 mL) followed by brine (50 mL).
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude residue by flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the pure 5-(4-methoxyphenyl)-1H-pyrazin-2-one.
References
2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations
Source: RSC Advances
URL:[Link][1]
Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases
Source: Bioorganic & Medicinal Chemistry / ResearchGate
URL:[Link][3]
Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link][2]
Application Note: Solvent Selection and Solubility Protocols for 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one
Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Areas: In vitro biochemical assays, structural characterization, and early-stage pharmacokinetic profiling.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Application Areas: In vitro biochemical assays, structural characterization, and early-stage pharmacokinetic profiling.
Introduction & Physicochemical Profiling
The compound 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one is a heteroaromatic molecule representative of the pyrazinone class, which is frequently utilized in the design of kinase and protease inhibitors[1]. To achieve reproducible experimental results, researchers must understand the fundamental physicochemical properties that dictate its solvation thermodynamics.
Structural Dynamics and Causality of Solvation
The 1H-pyrazin-2-one core exhibits oxo-enol tautomerism. Extensive structural studies indicate that the 1H-pyrazin-2-one (oxo) form is thermodynamically more stable than its 2-hydroxypyrazine (enol) counterpart by approximately 2.4 kcal/mol[2]. This means the molecule exists predominantly as a cyclic amide, presenting a strong hydrogen-bond donor (N-H) and a hydrogen-bond acceptor (C=O).
Furthermore, the planar nature of the pyrazinone core, combined with the lipophilic 4-methoxyphenyl substituent, promotes strong intermolecular
π−π
stacking in the solid state. This crystal lattice energy makes the compound poorly soluble in pure aqueous media. To drive the compound into solution, the solvent must possess a strong dipole moment and hydrogen-bond acceptor capabilities to disrupt the intermolecular N-H
⋯
O=C bonds.
Solvent Screening Strategy
Selecting the appropriate solvent requires a tiered approach based on the intended application:
Primary Stock Solutions (In Vitro): Dimethyl sulfoxide (DMSO) is the universal gold standard for this class of compounds. The highly polar, aprotic nature of DMSO effectively solvates the electron-deficient pyrazine ring and disrupts hydrogen bonding[2].
Aqueous Dilution (Assay Buffers): For biochemical assays, the DMSO stock is diluted into aqueous buffers (e.g., PBS, pH 7.4). Because the pyrazinone N-H is only weakly acidic (typical pKa ~9.5), the molecule remains un-ionized at physiological pH. Consequently, kinetic solubility in 1% DMSO/PBS typically plateaus between 20 µM and 50 µM[3].
In Vivo Formulation: For animal dosing, pure aqueous vehicles will cause rapid precipitation. Biocompatible co-solvents (e.g., PEG400, Tween-80) or complexing agents (e.g., Hydroxypropyl-
β
-cyclodextrin) are mandatory to maintain the compound in solution.
Quantitative Solubility Data
The following table summarizes the expected solubility parameters for 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one based on empirical data from structurally analogous pyrazinone derivatives[1][3].
To prevent false negatives in biological assays caused by compound precipitation, researchers must determine the exact kinetic solubility limit of the compound in their specific assay buffer. The following protocol utilizes nephelometry (light scattering) to provide a self-validating measure of solubility.
Protocol A: Preparation of 10 mM Master Stock
Causality Check: Moisture degrades DMSO stocks over time and causes premature precipitation. Always use anhydrous solvents.
Weighing: Accurately weigh 2.02 mg of 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one (Molecular Weight
≈
202.21 g/mol ) into a sterile, amber glass vial.
Solvation: Add exactly 1.0 mL of anhydrous, HPLC-grade DMSO.
Dissolution: Vortex the vial for 30 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.
Storage: Aliquot the 10 mM stock into single-use PCR tubes and store at -20°C. Avoid freeze-thaw cycles.
Causality Check: Nephelometry detects the exact concentration at which the compound transitions from a solvated state to a colloidal suspension, ensuring you only test fully dissolved drug in your assays.
Serial Dilution: Prepare a 10-point, 2-fold serial dilution of the 10 mM DMSO master stock in 100% DMSO (Concentration range: 10 mM down to 19.5 µM).
Aqueous Transfer: In a 96-well clear-bottom microtiter plate, add 198 µL of PBS (pH 7.4) to each well.
Spiking: Transfer 2 µL of each DMSO dilution into the corresponding PBS wells. (This maintains a constant 1% DMSO concentration across all wells). The final compound concentrations will range from 100 µM down to 0.195 µM.
Incubation: Shake the plate on a microplate shaker at 500 RPM for 2 hours at room temperature to allow equilibrium of the metastable state.
Measurement: Read the plate using a nephelometer or a standard microplate reader set to measure absorbance at 620 nm.
Validation: Plot the absorbance/scattering values against the compound concentration. The kinetic solubility limit is the concentration immediately preceding the sharp inflection point where light scattering increases (indicating precipitation).
Workflow Visualization
Fig 1: Tiered solvent selection workflow for 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one.
References
Title: Molecular Interactions of Pyrazine-Based Compounds to Proteins.
Title: Achiral Pyrazinone-Based Inhibitors of the Hepatitis C Virus NS3 Protease and Drug-Resistant Variants with Elongated Substituents Directed Toward the S2 Pocket.
Title: Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases.
Comprehensive HPLC Method Development and Validation for 5-Aryl-Pyrazin-2-One Derivatives
Introduction: The Analytical Challenge of the Pyrazinone Scaffold The 5-aryl-pyrazin-2-one scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, particularly in the design of ATP-competitive...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge of the Pyrazinone Scaffold
The 5-aryl-pyrazin-2-one scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors. A prominent example includes the optimization of into potent Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) inhibitors[1].
However, from a chromatographic perspective, 5-aryl-pyrazin-2-ones present a unique set of challenges. The heterocycle exhibits lactam-lactim tautomerism —an equilibrium between the pyrazin-2(1H)-one (lactam) and 2-hydroxypyrazine (lactim) forms. Furthermore, the nitrogen atoms within the ring possess distinct pKa values. If the mobile phase pH is not strictly controlled, the analyte will exist in multiple protonation and tautomeric states during elution, resulting in severe peak splitting, tailing, and irreproducible retention times.
As a Senior Application Scientist, my approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for these compounds relies on mechanistic causality: we must design a chromatographic environment that forces the molecule into a single, uniform thermodynamic state.
Fig 1. 5-aryl-pyrazin-2-one mechanism of action targeting the PDGFRβ signaling pathway.
Mechanistic Method Development Strategy
Mobile Phase Optimization: The Role of pH
To suppress tautomerization and ionization, the mobile phase must be highly acidic. We utilize a Potassium Dihydrogen Phosphate (KH₂PO₄) buffer adjusted to pH 2.3 using phosphoric acid[1].
Causality: At pH 2.3, the environment is sufficiently below the pKa of the pyrazinone nitrogens. This locks the molecule into a fully protonated, single tautomeric state, ensuring rapid mass transfer between the stationary and mobile phases, which manifests as a sharp, symmetrical peak.
Stationary Phase Selection: Why C8 over C18?
While C18 is the default for many reversed-phase methods, 5-aryl-pyrazin-2-ones possess a highly polar core juxtaposed with a hydrophobic aryl tail.
Causality: A standard heavily end-capped C18 column often leads to excessive hydrophobic retention of the aryl group, causing peak broadening. A C8 column (e.g., Thermo Betasil C8, 150 × 4.6 mm, 5 µm) provides a slightly less hydrophobic surface[1]. This allows the polar pyrazinone core to interact dynamically with the mobile phase without getting "stuck" in the alkyl chains, yielding superior resolution from closely related synthetic intermediates (like indole precursors).
Organic Modifier: Methanol vs. Acetonitrile
We select Methanol as the organic modifier.
Causality: Methanol acts as both a hydrogen-bond donor and acceptor. Because the pyrazinone ring contains multiple hydrogen-bonding sites (carbonyl oxygen and ring nitrogens), methanol provides unique selectivity that resolves positional isomers of the aryl ring much better than the aprotic acetonitrile.
Experimental Protocol
This protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that acts as a strict quality gate; if the SST criteria are not met, the system prevents sample analysis, guaranteeing data integrity.
Step 1: Reagent and Buffer Preparation
Weigh exactly 6.8 g of HPLC-grade KH₂PO₄ and dissolve in 1000 mL of Milli-Q water (50 mM buffer).
Insert a calibrated pH probe and slowly add concentrated ortho-phosphoric acid (H₃PO₄) dropwise until the pH stabilizes exactly at 2.30 ± 0.05.
Filter the buffer through a 0.22 µm hydrophilic membrane to remove particulates and degas via ultrasonication for 15 minutes.
Stock Solution: Dissolve 10.0 mg of the 5-aryl-pyrazin-2-one API in 10 mL of 100% Methanol to ensure complete solubilization (1 mg/mL).
Working Solution (SST & Samples): Dilute the stock solution to a final concentration of 100 µg/mL using a diluent of 80% Buffer / 20% Methanol .
Causality: Injecting a sample dissolved in 100% organic solvent into an initial gradient of 90% aqueous buffer causes a "solvent plug" effect, leading to peak fronting. Matching the diluent to the initial mobile phase conditions prevents this thermodynamic shock.
Step 3: Chromatographic Execution
Set up the HPLC system according to the parameters in Table 1 and the gradient profile in Table 2 .
Optimizes van Deemter curve for 5 µm particles[1].
Column Temp
30°C ± 1°C
Reduces mobile phase viscosity and stabilizes retention.
Injection Vol
10 µL
Prevents column overloading.
Detection (PDA)
230 nm and 254 nm
230 nm captures the pyrazinone π-π* transitions; 254 nm captures the aryl conjugation[1].
Table 2: Gradient Elution Program
Time (min)
% Mobile Phase A (Buffer)
% Mobile Phase B (Methanol)
Elution Phase
0.0
90
10
Equilibration & polar impurity elution
2.0
90
10
Isocratic hold to stabilize baseline
12.0
30
70
Linear ramp to elute 5-aryl-pyrazin-2-one
15.0
10
90
Column wash (elute highly lipophilic precursors)
15.1
90
10
Return to initial conditions
20.0
90
10
Re-equilibration
Method Validation Framework (ICH Q2(R2))
To ensure regulatory compliance, the method must be validated according to the, which became legally effective in June 2024[2]. The updated R2 framework emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[3].
Fig 2. Step-by-step HPLC method development and validation workflow for pyrazinone derivatives.
System Suitability Test (SST) - The Internal Control
Before executing the validation parameters, inject the 100 µg/mL working solution six times. The run is only valid if:
Tailing Factor (Tf): ≤ 1.5 (Confirms the pH is successfully suppressing tautomerism).
SST criteria must still be met under all varied conditions[5].
References
Pinchuk, B., Johannes, E., Gul, S., Schlosser, J., Schaechtele, C., Totzke, F., & Peifer, C. "Marine Derived Hamacanthins as Lead for the Development of Novel PDGFRβ Protein Kinase Inhibitors." Marine Drugs 11, no. 9 (2013): 3209-3223.
URL:[Link]
European Medicines Agency / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." (Effective June 14, 2024).
URL:[Link]
Application Note: Preparation, Validation, and Handling of 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one Stock Solutions in DMSO
Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Application: In vitro biochemical screening, cell-based assays, and structural biology Pharmacological Context & Rationale The comp...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals
Application: In vitro biochemical screening, cell-based assays, and structural biology
Pharmacological Context & Rationale
The compound 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one belongs to a class of nitrogen-containing heterocycles that serve as potent scaffolds in modern drug discovery. The 2(1H)-pyrazinone core is a highly valuable, yet historically underexploited, structural motif that perfectly fulfills the stringent spatial and hydrogen-bonding requirements for the ATP-competitive inhibition of deregulated protein kinases ()[1].
Because this scaffold relies on a planar aromatic system and a hydrophobic methoxy-phenyl moiety to occupy the kinase hinge region, it exhibits inherently low aqueous solubility. To ensure reproducibility across biochemical and cell-based assays, the preparation of master stock solutions must utilize anhydrous Dimethyl Sulfoxide (DMSO) to completely disrupt intermolecular pi-pi stacking and prevent water-induced compound precipitation ()[2].
Physicochemical Data & Solubilization Metrics
Before initiating stock preparation, it is critical to align the target concentration with the compound's molecular weight. The data below summarizes the exact mass-to-volume ratios required to achieve standard high-throughput screening (HTS) stock concentrations.
Compound Properties:
Chemical Formula: C₁₁H₁₀N₂O₂
Molecular Weight: 202.21 g/mol
Appearance: Solid powder
Table 1: Mass-to-Volume Solubilization Matrix
Target Stock Concentration
Volume of Anhydrous DMSO
Mass of Compound Required
10 mM (Standard)
1.0 mL
2.02 mg
20 mM
1.0 mL
4.04 mg
50 mM (High-Capacity)
1.0 mL
10.11 mg
Expert Insight: Do not attempt to directly weigh out powder to create a 1 mM stock (which would require a highly error-prone 0.20 mg). Instead, prepare a 10 mM master stock and perform a 1:10 serial dilution in DMSO.
The Self-Validating Preparation Protocol
A robust protocol must be a self-validating system; assuming a compound is fully dissolved simply because it "looks clear" is a leading cause of false negatives in kinase screening. The following methodology builds quality control directly into the workflow.
Step 1: Thermal Equilibration
Action: Remove the lyophilized powder from cold storage (-20°C) and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening the vial.
Causality: Opening a cold vial in a standard, humid laboratory environment causes immediate condensation of atmospheric water onto the powder. Water introduced into the DMSO stock will drastically reduce the solubility of the hydrophobic pyrazinone scaffold, creating microscopic nucleation sites that lead to delayed precipitation.
Step 2: Precision Weighing
Action: Weigh the desired mass (e.g., 2.02 mg for a 10 mL stock) using a calibrated micro-analytical balance with a readability of at least 0.01 mg.
Causality: Weighing errors directly translate to downstream IC₅₀ shifts. If a specific mass is pre-weighed by the vendor (e.g., exactly 5.00 mg), it is highly recommended to add the corresponding volume of DMSO directly to the vendor's vial rather than transferring the powder, thereby eliminating transfer loss.
Step 3: Anhydrous Solubilization
Action: Add Molecular Biology Grade, Anhydrous DMSO (≥99.9% purity) to the vial. Vortex vigorously for 1-2 minutes. If dissolution is incomplete, sonicate in a room-temperature water bath for 5 minutes.
Causality: Anhydrous DMSO is strictly required because it lacks water molecules that would otherwise compete for hydrogen bonding with the pyrazinone's nitrogen and oxygen atoms. Sonication provides acoustic cavitation, breaking up crystalline aggregates without applying destructive thermal energy that could degrade the methoxy group.
Step 4: Quality Control (Self-Validation)
Action: Visually inspect the solution against a strong light source to ensure no particulate matter remains. Next, take a 1 µL aliquot, dilute it to 1 µM in LC-MS grade acetonitrile, and analyze via LC-MS or UV-Vis spectrophotometry.
Causality: This step transforms the protocol into a self-validating system. Micro-crystals can remain suspended after vortexing, leading to artificially low concentrations in the supernatant. LC-MS validation confirms that the theoretical concentration matches the empirical concentration before any biological assays are conducted.
Step 5: Cryogenic Aliquoting
Action: Dispense the validated stock solution into 50 µL or 100 µL aliquots using sterile, opaque (or amber) microcentrifuge tubes. Store immediately at -80°C.
Causality: Standardized protocols emphasize the absolute necessity of aliquoting to prevent freeze-thaw degradation ()[3]. DMSO freezes at 18.5°C; repeated freezing and thawing causes localized concentration gradients (the "freeze-concentration effect") and induces irreversible compound precipitation. Opaque tubes protect the compound from potential photo-oxidation.
Downstream Assay Integration (Aqueous Dilution)
When utilizing the 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one stock for in vitro kinase assays or cell culture:
Thaw completely: Allow one single-use aliquot to thaw at room temperature. Vortex gently to ensure homogeneity.
Intermediate Dilution: Perform intermediate serial dilutions in 100% DMSO.
Aqueous Transfer: Only make the final dilution into the aqueous assay buffer or cell media immediately before adding it to the biological system. Ensure the final DMSO concentration remains ≤ 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Causality: Diluting directly from a 10 mM stock into an aqueous buffer often causes the hydrophobic compound to "crash out." Intermediate DMSO dilutions ensure that when the compound hits the aqueous phase, its local concentration is already below its absolute aqueous solubility limit.
Workflow Visualization
Workflow for the preparation, validation, and storage of pyrazinone DMSO stock solutions.
References
Caldwell, J. J., Veillard, N., & Collins, I. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Tetrahedron, 68(47), 9713-9728. URL:[Link]
Application Note: Telescoped One-Pot Synthesis of 3,5-Disubstituted Pyrazin-2(1H)-ones via Regioselective Sequential Cross-Coupling
Introduction & Strategic Rationale The 2(1H)-pyrazinone scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for peptide bonds and a core structural motif in numerous natu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
The 2(1H)-pyrazinone scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for peptide bonds and a core structural motif in numerous natural products (e.g., arglecin, dragmacidins) and potent kinase inhibitors [1]. Despite its utility, achieving precise regiocontrol when substituting the pyrazinone ring has historically required lengthy, multi-step syntheses with intermediate purifications that drastically reduce overall yield.
To circumvent these bottlenecks, this application note details a highly efficient, telescoped one-pot synthesis of 3,5-disubstituted pyrazin-2(1H)-ones. By starting from the readily accessible 3,5-dichloro-2(1H)-pyrazinone (synthesized via the classic Hoornaert method [2]), chemists can leverage the inherent electronic asymmetry of the pyrazinone core to perform sequential, regioselective palladium-catalyzed Suzuki-Miyaura cross-couplings in a single reaction vessel [3].
Mechanistic Insights & Causality
The success of this one-pot sequential coupling relies entirely on the differential electrophilicity of the C-3 and C-5 positions on the pyrazinone ring.
Regioselective Oxidative Addition: The C-3 position is flanked by the lactam carbonyl (C-2) and the imine-like pyrazine nitrogen (N-4). This dual electron-withdrawing environment significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) at C-3 compared to C-5. Consequently, the initial Pd(0) oxidative addition occurs exclusively at C-3 under mild thermal conditions (60 °C).
Telescoped Reactivity: Once the C-3 chloride is replaced by an aryl or alkyl group, the intermediate 3-substituted-5-chloro-2(1H)-pyrazinone becomes electronically deactivated. The C-5 chloride is no longer reactive at 60 °C. However, by simply adding a second boronic acid directly to the reaction mixture and elevating the temperature to 90 °C, the kinetic barrier for the second oxidative addition at C-5 is overcome, driving the reaction to the final 3,5-disubstituted product without the need for intermediate isolation.
Catalyst Selection:Pd(dppf)Cl2
is the optimal catalyst for this workflow. The large bite angle of the dppf ligand (approx. 99°) accelerates the reductive elimination step, which is critical when coupling sterically hindered ortho-substituted biaryls. Furthermore, it resists hydrolytic deactivation in the aqueous basic media required for boronic acid activation.
Fig 1: Mechanistic pathway of regioselective sequential cross-coupling on the pyrazinone core.
Optimization of Reaction Conditions
Quantitative optimization of the catalytic system is summarized below. The use of a 1,4-Dioxane/
H2O
mixture ensures complete solubility of both the organic substrates and the inorganic base (
K2CO3
), facilitating efficient transmetalation.
Entry
Catalyst System
Solvent System
Temp 1 (C-3)
Temp 2 (C-5)
Overall Yield (%)
1
Pd(PPh3)4
Toluene /
H2O
80 °C
110 °C
45% (Poor regiocontrol)
2
Pd(dppf)Cl2
1,4-Dioxane /
H2O
60 °C
90 °C
82% (Optimal)
3
Pd(OAc)2
/ SPhos
THF /
H2O
50 °C
80 °C
68% (Incomplete C-5 rxn)
4
Pd(dppf)Cl2
DMF /
H2O
60 °C
90 °C
74% (Difficult workup)
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating; specific color changes and TLC retention factor (
Rf
) shifts serve as internal checkpoints to ensure the reaction is proceeding correctly before advancing to the next telescoped step.
Reagents Required:
3,5-dichloro-2(1H)-pyrazinone (1.0 mmol)
Aryl boronic acid 1 (
Ar1-B(OH)2
) (1.05 mmol)
Aryl boronic acid 2 (
Ar2-B(OH)2
) (1.20 mmol)
Pd(dppf)Cl2⋅CH2Cl2
(0.05 mmol, 5 mol%)
Potassium carbonate (
K2CO3
) (3.0 mmol total)
Degassed 1,4-Dioxane and Deionized
H2O
(4:1 ratio, 10 mL)
Step-by-Step Methodology:
System Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 3,5-dichloro-2(1H)-pyrazinone (1.0 mmol),
Ar1-B(OH)2
(1.05 mmol),
Pd(dppf)Cl2
(0.05 mmol), and
K2CO3
(1.5 mmol).
Degassing: Evacuate and backfill the tube with Argon three times. Add 10 mL of the degassed 1,4-Dioxane/
H2O
solvent mixture via syringe. The solution will initially appear deep red/orange due to the palladium complex.
First Coupling (C-3): Seal the tube and heat the mixture to 60 °C in an oil bath for 2 hours.
Validation Checkpoint: Perform a TLC (Hexanes:EtOAc 3:1). The starting material (
Rf≈0.6
) should be completely consumed, replaced by a single intermediate spot (
Rf≈0.4
under UV 254 nm). The solution will darken to a brown hue.
In-Situ Addition: Briefly cool the reaction to room temperature. Under a positive flow of Argon, add
Ar2-B(OH)2
(1.20 mmol) and the remaining
K2CO3
(1.5 mmol).
Second Coupling (C-5): Reseal the tube and elevate the oil bath temperature to 90 °C. Stir vigorously for 4 hours.
Validation Checkpoint: A second TLC check should reveal the disappearance of the intermediate (
Rf≈0.4
) and the emergence of a highly fluorescent final product spot (
Rf≈0.25
).
Workup & Purification: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine (2
×
15 mL), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure 3,5-disubstituted pyrazin-2(1H)-one.
Fig 2: Step-by-step experimental workflow for the telescoped one-pot synthesis.
References
Title: 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations
Source: RSC Advances / National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Synthesis of 3,5-dihalo-2(1H)-pyrazinones using Hoornaert's method
Source: Journal of Heterocyclic Chemistry / ResearchGate
URL: [Link]
Title: Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases
Source: Bioorganic & Medicinal Chemistry / ResearchGate
URL: [Link]
Application
Application Note: Microwave-Assisted Synthesis of 5-(4-Methoxyphenyl)-1H-pyrazin-2-one
Executive Summary The 2(1H)-pyrazinone heterocycle is a privileged structural motif in modern drug discovery, frequently deployed as an ATP-competitive scaffold for the inhibition of receptor tyrosine kinases (e.g., PDGF...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2(1H)-pyrazinone heterocycle is a privileged structural motif in modern drug discovery, frequently deployed as an ATP-competitive scaffold for the inhibition of receptor tyrosine kinases (e.g., PDGFRβ, VEGFR) . However, the construction of highly functionalized pyrazinones is historically plagued by low yields and complex purification profiles due to prolonged thermal heating and lactam-lactim tautomerization.
This application note details a high-efficiency, microwave-assisted Suzuki-Miyaura cross-coupling protocol to synthesize 5-(4-methoxyphenyl)-1H-pyrazin-2-one. By leveraging dielectric heating, this method accelerates the reaction kinetics, outcompeting degradation pathways and ensuring high fidelity in library generation .
Mechanistic Rationale & Experimental Causality
The synthesis of 5-(4-methoxyphenyl)-1H-pyrazin-2-one from 5-bromo-1H-pyrazin-2-one requires careful navigation of the substrate's electronics. The pyrazinone ring exists in an equilibrium between its lactam (1H-pyrazin-2-one) and lactim (2-hydroxypyrazine) tautomers. Under conventional extended heating, the lactim form can coordinate with the palladium catalyst, leading to catalyst poisoning or promoting protodeboronation of the electron-rich (4-methoxyphenyl)boronic acid.
Microwave-Assisted Organic Synthesis (MAOS) circumvents this by applying direct dielectric heating. The chosen solvent system, a biphasic mixture of Acetonitrile (MeCN) and aqueous Na₂CO₃, is highly microwave-absorbent (high loss tangent). This allows the reaction mixture to reach 150 °C in under 2 minutes. The rapid thermal spike pushes the Suzuki-Miyaura catalytic cycle (oxidative addition, transmetalation, and reductive elimination) to completion in 20 minutes, vastly outpacing the kinetics of tautomer-driven side reactions. Furthermore, the use of PdCl₂(dppf) is a deliberate choice: the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which drastically accelerates the rate-limiting reductive elimination step compared to monodentate ligands like PPh₃.
Figure 1: Microwave heating outcompetes tautomer-driven degradation in pyrazinone synthesis.
Materials and Reagents
Table 1: Reagent Stoichiometry and Specifications
Reagent
MW ( g/mol )
Equivalents
Amount
Role
5-Bromo-1H-pyrazin-2-one
175.00
1.0
175 mg
Electrophile
(4-Methoxyphenyl)boronic acid
151.96
1.2
182 mg
Nucleophile
PdCl₂(dppf)
731.70
0.05
36 mg
Catalyst
Na₂CO₃ (2.0 M aq)
105.99
1.6
0.8 mL
Base
Acetonitrile (MeCN)
41.05
-
3.2 mL
Solvent
Self-Validating Experimental Protocol
Figure 2: Microwave-assisted workflow for 5-(4-Methoxyphenyl)-1H-pyrazin-2-one synthesis.
Phase 1: Reaction Assembly
Reagent Dispensing: In a 10 mL microwave-safe borosilicate glass vial equipped with a magnetic stir bar, add 5-bromo-1H-pyrazin-2-one (175 mg, 1.0 mmol, 1.0 equiv) and (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol, 1.2 equiv).
Validation Check: Inspect the boronic acid visually. It must be a free-flowing white powder. Granular clumping indicates the formation of boroxines (anhydrides), which will skew the stoichiometry and result in incomplete conversion.
Catalyst Loading: Transfer the vial to a glovebox or apply a steady stream of argon. Add PdCl₂(dppf) (36 mg, 0.05 mmol, 0.05 equiv).
Causality: Palladium(II) pre-catalysts are generally stable, but excluding atmospheric oxygen at this stage prevents the premature oxidation of the electron-rich phosphine ligands once in solution.
Solvent Introduction: Add 3.2 mL of degassed Acetonitrile (MeCN), followed by 0.8 mL of a degassed 2.0 M aqueous Na₂CO₃ solution (1.6 mmol, 1.6 equiv).
Causality: Degassing the biphasic solvent system is critical. Dissolved oxygen promotes the oxidative homocoupling of the boronic acid (yielding 4,4'-dimethoxybiphenyl), consuming the reagent and complicating purification.
Sealing: Crimp-seal the vial with a Teflon-lined silicone septum cap.
Phase 2: Microwave Irradiation
Reactor Programming: Place the sealed vial into a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Program the following parameters:
Target Temperature: 150 °C
Ramp Time: 2 minutes
Hold Time: 20 minutes
Maximum Power: 300 W
Stirring: High (900 rpm)
In-Process Monitoring (Self-Validation): Monitor the pressure curve on the reactor's interface. A successful reaction will show a stable pressure plateau of approximately 10–14 bar.
Validation Check: A sudden drop in pressure indicates a septum seal failure, leading to solvent evaporation and potential charring. If this occurs, the reaction must be aborted and discarded.
Cooling: Allow the system to actively cool the vial using compressed air until the internal temperature drops below 50 °C before uncrimping.
Phase 3: Workup and Isolation
Quenching & Filtration: Uncrimp the vial. The reaction mixture should appear as a dark suspension (precipitation of palladium black indicates successful catalyst turnover and retirement). Dilute the mixture with Ethyl Acetate (EtOAc, 15 mL) and filter through a 1-inch pad of Celite to remove the palladium residues.
Extraction: Transfer the filtrate to a separatory funnel. Add 10 mL of deionized water. Separate the organic layer and extract the aqueous layer with additional EtOAc (2 × 10 mL).
Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
Validation Check: Perform TLC (Silica gel, 5% MeOH in CH₂Cl₂). The target compound should appear as a highly UV-active spot at Rf ~ 0.45, distinct from the starting bromide (Rf ~ 0.60).
Purification: Purify the crude residue via flash column chromatography using a gradient of 0–10% Methanol in Dichloromethane. Pool the fractions containing the product and evaporate to afford 5-(4-methoxyphenyl)-1H-pyrazin-2-one as a pale yellow solid.
Quantitative Data: Reaction Optimization
The parameters outlined in the protocol above were established following rigorous optimization to balance conversion rates against thermal degradation.
Table 2: Microwave Optimization and Yield Matrix
Entry
Temp (°C)
Time (min)
Solvent System
Catalyst
Isolated Yield (%)
Observation
1
100
60
MeCN / H₂O
Pd(PPh₃)₄
35
Incomplete conversion; high lactim side-products.
2
120
30
MeCN / H₂O
PdCl₂(dppf)
62
Moderate conversion; trace homocoupling.
3
150
20
MeCN / H₂O
PdCl₂(dppf)
88
Optimal conditions; clean conversion.
4
150
20
Dioxane / H₂O
PdCl₂(dppf)
75
Lower microwave absorbance; slower heating ramp.
5
160
10
MeCN / H₂O
PdCl₂(dppf)
41
Thermal degradation of the pyrazinone core.
References
Pinchuk, B., Johannes, E., Gul, S., Schlosser, J., Schaechtele, C., Totzke, F., Zirrgiebel, U., Kubbutat, M. H. G., & Peifer, C. (2013). "Marine Derived Hamacanthins as Lead for the Development of Novel PDGFRβ Protein Kinase Inhibitors." Marine Drugs, 11(9), 3209–3223.[Link]
Caldwell, J. J., Davies, T. G., Donald, A., McHardy, T., Rowlands, M. G., Aherne, G. W., ... & Collins, I. (2012). "Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases." Tetrahedron, 68(47), 9713-9728.[Link]
Method
Application Note: Optimization of Thin-Layer Chromatography (TLC) Mobile Phases for the Isolation of Pyrazinone Derivatives
Introduction & Pharmacological Context Pyrazinone derivatives—characterized by their non-aromatic heterocyclic 2(1H)-pyrazinone scaffold—are highly privileged structures in modern medicinal chemistry. These compounds exh...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Context
Pyrazinone derivatives—characterized by their non-aromatic heterocyclic 2(1H)-pyrazinone scaffold—are highly privileged structures in modern medicinal chemistry. These compounds exhibit a diverse spectrum of biological activities, functioning as potent anti-MRSA agents, mTOR/p38α MAPK kinase inhibitors, and HIV-1 reverse transcriptase inhibitors[1][2].
Despite their therapeutic utility, the chromatographic separation of pyrazinones remains a significant analytical bottleneck. The lactam/amide core of the pyrazinone ring possesses strong hydrogen-bond accepting and donating capabilities, leading to severe tailing, streaking, and irreversible adsorption on standard normal-phase silica gel. This application note provides a causally-driven, self-validating framework for developing optimal TLC mobile phases to isolate and analyze diverse pyrazinone analogs effectively.
Mechanistic Principles of Pyrazinone Retention
To optimize a separation, one must first understand the causality of the analyte-stationary phase interactions. Pyrazinones interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel 60 F254 plates.
The Bulk Solvent (e.g., Dichloromethane or Chloroform): Acts as the primary carrier. It provides baseline solubility for the lipophilic organic framework of the molecule without overly disrupting polar interactions[3].
The Polar Modifier (e.g., Methanol): Methanol acts as a competitive hydrogen-bond donor and acceptor. It actively displaces the pyrazinone core from the silica surface, thereby increasing the retention factor (
Rf
) and moving the compound up the plate[1].
The Acidic Additive (e.g., Formic Acid): Pyrazinones can undergo partial ionization or tautomeric shifts on the slightly acidic silica surface, which manifests chromatographically as severe band broadening (tailing). The addition of 1% Formic Acid (FA) suppresses this ionization, ensuring the molecule remains in a single, neutral state during migration[1].
Mechanistic interactions of mobile phase components with pyrazinones on silica.
Empirical Mobile Phase Selection Guide
Because pyrazinone derivatives vary wildly in their peripheral substitutions (from highly polar microbial extracts to lipophilic fused systems), a "one-size-fits-all" mobile phase does not exist. Table 1 synthesizes field-proven solvent systems based on the specific structural subclass of the target pyrazinone.
Table 1: Optimized Mobile Phase Compositions for Pyrazinone Subclasses
Trustworthiness in chromatography requires protocols that verify their own accuracy. This methodology incorporates built-in validation steps—specifically 2D-TLC and co-spotting—to confirm that the pyrazinone is not degrading or irreversibly binding to the silica surface during development.
Materials Required
Pre-coated Silica Gel 60 F254 plates (Merck, 0.20 mm or 0.25 mm thickness, aluminum support)[1].
Glass capillary tubes (1-5 µL capacity).
UV Lamp (dual wavelength: 254 nm and 365 nm).
Glass developing chamber with saturation pads (filter paper).
Step-by-Step Methodology
Chamber Saturation (Critical Causality Step): Line the inner walls of the TLC chamber with filter paper. Pour in the selected mobile phase (e.g., 90% DCM / 10% MeOH / 1% FA). Seal and allow 20 minutes for vapor equilibration. Why? An unsaturated chamber causes solvent to evaporate from the plate edges during the run, leading to a concave solvent front and irreproducible
Rf
values.
Sample Application & Co-Spotting: Dissolve the crude reaction mixture or extract in a highly volatile solvent (pure DCM or MeOH). Apply 2 µL of the sample 1.5 cm from the bottom edge of the plate.
Validation Step: Apply a mixed "co-spot" containing both the crude extract and a known reference standard. This verifies that matrix effects are not artificially shifting the
Rf
of the target compound.
Development: Place the plate vertically in the chamber. Allow the solvent front to migrate until it is exactly 1 cm from the top edge. Remove the plate and immediately mark the solvent front with a pencil.
Drying: Air-dry the plate completely in a fume hood. Note: Traces of Formic Acid must be entirely evaporated, as residual acid can quench UV fluorescence and interfere with downstream visualization.
2D-TLC Validation (The Self-Validation Mechanism): To ensure the pyrazinone is chemically stable on the acidic silica, run a 2D-TLC. Spot the sample in the bottom-left corner, develop it, dry it completely, rotate the plate 90 degrees, and develop it again in the exact same mobile phase.
Interpretation: If the compound is stable, all spots will lie on a perfect 45-degree diagonal. Any spots falling off the diagonal indicate on-plate degradation or tautomeric interconversion.
Visualization & Detection:
Primary: View under UV light at 254 nm. Pyrazinones typically exhibit strong fluorescence quenching, appearing as dark spots against the green fluorescent background of the F254 indicator[1].
Secondary (Chemical Staining): Dip the plate in acidified cerium sulfate or potassium permanganate (
KMnO4
) solution and heat gently. Pyrazinones with oxidizable side chains will appear as distinct colored spots[5].
Advanced: For highly complex prebiotic or abiotic mixtures, employ Mass Spectrometry Imaging (MSI) coupled directly with the TLC plate (DetectTLC) to spatially match
m/z
values to specific spots without extraction[6].
Step-by-step TLC optimization and validation workflow for pyrazinones.
Conclusion
The successful TLC separation of pyrazinone derivatives hinges on managing the intense hydrogen-bonding network between the lactam core and the silica stationary phase. By strategically employing polar modifiers (Methanol) to compete for binding sites and acidic additives (Formic Acid) to suppress ionization, researchers can achieve sharp, reproducible bands. Implementing self-validating techniques like 2D-TLC ensures that the chromatographic data accurately reflects the chemical reality of the sample, paving the way for successful scale-up to preparative flash chromatography or HPLC.
References
Source: mdpi.
Source: benchchem.
Design, molecular docking, ADME study, and anticancer evaluation of some new 3-(benzylthio)
Application Note: Storage Conditions, Stability, and Handling Protocols for 5-(4-Methoxyphenyl)-1H-pyrazin-2-one
Target Audience: Researchers, analytical scientists, and drug development professionals. Scientific Context & Structural Dynamics 5-(4-Methoxyphenyl)-1H-pyrazin-2-one is a highly functionalized heterocyclic compound.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Scientific Context & Structural Dynamics
5-(4-Methoxyphenyl)-1H-pyrazin-2-one is a highly functionalized heterocyclic compound. The 2(1H)-pyrazinone scaffold is widely recognized as a versatile building block in medicinal chemistry, frequently utilized in the design of opioid mimetics, elastase inhibitors, and natural signaling molecules[1][2]. The incorporation of a 4-methoxyphenyl group at the C-5 position significantly alters the electron density of the pyrazinone ring, enhancing its biological reactivity but simultaneously introducing distinct stability challenges that must be managed during storage and experimentation.
Tautomerism and Solvent Effects
A defining physicochemical characteristic of this compound is its lactam-lactim tautomerism: 2(1H)-pyrazinone ↔ 2-hydroxypyrazine . 3 demonstrate that while the hydroxy tautomer can be stable in the gas phase, the oxo (pyrazinone) form heavily predominates in polar solvents such as DMSO or water[3]. This equilibrium is highly sensitive to external stimuli, particularly UV irradiation, which can induce phototautomeric oxo → hydroxy reactions, highlighting the compound's sensitivity to light[4].
Caption: Tautomeric equilibrium and primary degradation pathways of 2(1H)-pyrazinones.
Degradation Pathways and Mitigation Strategies
The electron-donating nature of the methoxy group makes the pyrazinone core electron-rich, increasing its susceptibility to electrophilic attack and oxidation. To ensure experimental reproducibility, scientists must proactively mitigate the following degradation pathways:
Use amber vials; handle under low-light conditions.
Oxidation
ROS, Atmospheric O₂
N-oxidation; Aromatic ring cleavage
Argon/N₂ headspace purge; minimize air exposure.
Hydrolysis
Extreme pH, Moisture
Lactam ring opening
Use anhydrous solvents; store with desiccants.
Thermal Degradation
Heat (>40°C in solution)
Accelerated oxidation/hydrolysis
Store stock solutions at -80°C.
Storage and Handling Workflows
Caption: Standard operating procedure for the storage and handling of pyrazinone derivatives.
Experimental Protocols
Protocol A: Reconstitution and Aliquoting (Self-Validating System)
To preserve the structural integrity of 5-(4-Methoxyphenyl)-1H-pyrazin-2-one for in vitro assays, strict adherence to environmental controls is required.
Equilibration: Remove the vial from -20°C storage and place it in a desiccator at room temperature (RT) for 30 minutes prior to opening.
Causality: Opening a cold vial exposes the compound to atmospheric humidity, leading to rapid condensation. Moisture ingress accelerates hydrolytic degradation and alters the precise molarity of subsequent solutions.
Solvent Preparation: Use only anhydrous, appropriately degassed DMSO (≥99.9% purity).
Causality: Degassing removes dissolved oxygen, mitigating the risk of oxidative degradation of the electron-rich pyrazinone core.
Reconstitution: Dissolve the powder to create a 10 mM stock solution. Vortex gently until visually clear. Do not sonicate for more than 1 minute to avoid localized thermal degradation.
Aliquoting & Purging: Dispense into single-use amber microcentrifuge vials. Purge the headspace of each vial with Argon gas for 5 seconds before capping.
Causality: Argon displaces atmospheric oxygen. Because Argon is heavier than air, a brief purge creates a protective blanket over the solution, preventing electrophilic oxidation during long-term storage at -80°C.
Validation Check: Weigh the original vial before and after reconstitution. The mass difference must match the calculated total dissolved mass. Discrepancies >2% indicate moisture absorption or incomplete transfer.
Protocol B: Stability-Indicating RP-HPLC Assay
To monitor the compound for photodegradation or oxidation over time, utilize this self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Column & Mobile Phase:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Causality: The acidic modifier (TFA) suppresses the ionization of the lactam/lactim system, ensuring sharp, symmetrical peak shapes and preventing peak splitting caused by tautomeric equilibrium during the run.
Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.
Detection: UV at 254 nm and 310 nm.
Self-Validating Control (Forced Degradation): Prepare a "Forced Degradation Control" by exposing a 100 µM aliquot to direct UV light (254 nm) for 2 hours, or by adding 0.1% H₂O₂. Run this control alongside the test sample.
Causality: If the forced degradation control does not yield distinct, separated photoproduct or oxidation peaks (retention time shift), the assay's resolving power is compromised. This validates whether the absence of degradation peaks in the test sample is due to true sample stability or merely poor chromatographic resolution.
References
Source: Institute of Physics, Polish Academy of Sciences (ifpan.edu.pl)
2(1H)
Source: National Institutes of Health (nih.gov)
Advances In Heterocyclic Chemistry Vol 91
Source: SlideShare
URL
Pyrazinone Synthesis Support Center: Troubleshooting Imidazole Byproduct Removal
Welcome to the Technical Support Center for Pyrazinone Synthesis. 1,1'-Carbonyldiimidazole (CDI) and related imidazole-based reagents are powerful, atom-efficient tools for the amidation and subsequent cyclization of ami...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pyrazinone Synthesis. 1,1'-Carbonyldiimidazole (CDI) and related imidazole-based reagents are powerful, atom-efficient tools for the amidation and subsequent cyclization of amino acids into pyrazinone pharmacophores[1]. However, this chemistry generates two equivalents of imidazole as a byproduct.
Due to its high polarity, hydrogen-bonding capability, and amphoteric nature (pKa ~6.95), imidazole is notoriously difficult to remove via standard normal-phase chromatography or neutral aqueous workups[2]. This guide provides causality-driven troubleshooting and self-validating protocols to ensure the absolute purification of your pyrazinone libraries.
I. Diagnostic Workflow: Selecting a Purification Strategy
The optimal removal strategy depends entirely on the physicochemical properties of your specific pyrazinone derivative. Use the decision tree below to identify the correct protocol.
Decision tree for selecting the optimal imidazole removal strategy based on pyrazinone properties.
II. Troubleshooting FAQs
Q: Why does imidazole persistently co-elute with my pyrazinone on normal-phase silica gel?A: Imidazole is a highly polar heterocycle that acts as both a strong hydrogen bond donor (N-H) and acceptor (C=N). On unmodified silica gel, it streaks severely due to strong interactions with surface silanol groups. Because pyrazinones also contain polar lactam/amide motifs, their retention factors (
Rf
) often overlap with the streaking imidazole tail. Attempting to separate them via standard normal-phase chromatography without prior chemical scavenging is highly inefficient and often leads to mixed fractions.
Q: I performed a standard aqueous workup, but NMR shows imidazole remains in the organic phase. Why?A: While imidazole is highly water-soluble, the uncharged free base has a non-negligible partition coefficient in moderately polar organic solvents (e.g., ethyl acetate, dichloromethane, or THF)[2]. To force imidazole entirely into the aqueous phase, you must disrupt this equilibrium. Neutral water washes are insufficient; you must either ionize it (protonating it to imidazolium at pH < 5) or complex it using transition metals[3].
Q: Can residual imidazole interfere with my downstream biological assays or synthetic steps?A: Absolutely. Imidazole is a potent ligand for transition metals. If your next step involves a metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig), residual imidazole will poison the palladium or copper catalyst. In biological contexts, imidazole can inhibit metalloenzymes or interfere with immobilized metal affinity chromatography (IMAC) assays[4].
III. Validated Experimental Protocols
As a rule of scientific integrity, every protocol below is designed as a self-validating system . This means the procedure includes built-in visual or chemical checkpoints to confirm that the separation is actively working before you commit to concentrating your product.
Causality: This method exploits the vast pKa difference between the weakly basic pyrazinone core (pKa < 2) and imidazole (pKa 6.95). By lowering the pH to ~3-4, imidazole is quantitatively protonated to imidazolium and forced into the aqueous phase, while the neutral pyrazinone remains in the organic layer.
Dilution: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., EtOAc or DCM). Ensure the concentration is
≤
0.2 M to prevent product precipitation.
Acidic Wash: Wash the organic layer with 3 equal volumes of 5% aqueous citric acid. (Note: Citric acid is preferred over HCl as it provides a buffered acidic environment that minimizes the risk of hydrolyzing sensitive pyrazinone side-chains).
Validation Check: Spot the organic layer on a TLC plate and stain with iodine or UV. The heavy baseline spot (imidazole) should be completely absent after the second wash.
Neutralization: Wash the organic layer once with saturated aqueous
NaHCO3
to neutralize any partitioned acid.
Isolation: Wash with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Protocol B: Copper(II) Sulfate Complexation Wash
Causality: For acid-sensitive pyrazinones, pH-neutral removal is required. Cu(II) forms highly stable, deep-blue coordination complexes (e.g.,
[Cu(Im)4]2+
) with imidazole[5]. This pulls the imidazole into the aqueous phase without requiring harsh acidic conditions[3].
Preparation: Reconstitute the crude mixture in DCM or EtOAc. Prepare a 15% (w/v) aqueous solution of copper(II) sulfate (
CuSO4
).
Complexation: Vigorously stir the organic phase with an equal volume of the
CuSO4
solution for 10 minutes.
Validation Check (Visual): The aqueous phase will turn a vibrant, deep royal blue, indicating the active formation of the Cu-imidazole complex[3]. A light blue aqueous layer indicates that all imidazole has been consumed.
Filtration: If a precipitate forms (polymeric Cu-imidazole complexes), filter the biphasic mixture through a thin pad of Celite to prevent emulsions during separation[3].
Separation: Separate the layers. Repeat the
CuSO4
wash until the fresh aqueous layer retains its original pale blue color and does not darken.
Isolation: Wash the organic layer with distilled water to remove residual copper salts, followed by brine. Dry and concentrate.
Causality: A "catch and release" methodology ideal for highly polar or water-soluble pyrazinones that would be lost in an aqueous workup. SCX resin contains strongly acidic benzenesulfonic acid groups. Imidazole is protonated by the resin and permanently retained ("caught"), while the neutral pyrazinone flows through ("released").
Equilibration: Equilibrate a pre-packed SCX cartridge (e.g., 1g resin per 100mg of crude) with 3 column volumes (CV) of 100% Methanol, followed by 3 CV of DCM.
Loading: Dissolve the crude mixture in a minimum volume of DCM/MeOH (9:1) and load it onto the cartridge.
Elution (Release): Elute the column with 3-5 CV of DCM/MeOH (1:1). Collect the fractions. The neutral pyrazinone will elute in the void volume and subsequent fractions.
Validation Check (Catch Verification): To verify that the imidazole was successfully captured, elute the column with 2M Ammonia in Methanol. The ammonia deprotonates the resin, releasing the imidazole. TLC of this fraction will confirm the isolated byproduct.
Isolation: Concentrate the pyrazinone-containing fractions (from Step 3) to yield the pure product.
IV. Quantitative Method Comparison
To assist in process development and scale-up, the following table summarizes the quantitative performance metrics of each removal strategy.
Preventing oxidation of dihydropyrazinone intermediates
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the notorious instability...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the notorious instability of dihydropyrazinone intermediates.
Below, you will find mechanistic insights, troubleshooting FAQs, quantitative comparisons, and field-validated protocols to ensure the integrity of your synthetic workflows.
Mechanistic Overview: The Aromatization Trap
Dihydropyrazinones are critical intermediates in the synthesis of complex alkaloids, peptidomimetics, and pharmacological agents. However, their inherent instability poses a significant challenge. The forms a cyclic imine, which rapidly undergoes oxidation to afford a pyrazinone core[1].
Because the resulting pyrazinone ring is fully aromatic, there is a massive thermodynamic driving force pushing the dihydropyrazinone intermediate toward spontaneous dehydrogenation (oxidation) the moment it is exposed to molecular oxygen or trace oxidants.
Pathway of dihydropyrazinone formation, spontaneous aromatization, and chemical trapping.
Troubleshooting Guide & FAQs
Q1: Why does my dihydropyrazinone intermediate spontaneously aromatize even without adding an oxidant?A1: The oxidation of dihydropyrazinones is a thermodynamically favorable process driven by the resonance stabilization energy of the resulting aromatic ring. Even trace amounts of dissolved oxygen in your reaction solvent are sufficient to trigger this spontaneous dehydrogenation. As demonstrated in studies of , the oxidation of the initially formed imine intermediate to the pyrazinone is spontaneous and highly rapid in aerobic environments[2].
Q2: How can I prevent this oxidation if I need the intact dihydropyrazinone for downstream coupling?A2: Isolation of the bare dihydropyrazinone is notoriously difficult. You must employ strict Schlenk line or glovebox techniques. Solvents must be rigorously degassed (via freeze-pump-thaw cycling) to remove all dissolved O2. However, a more reliable, field-proven strategy is to avoid isolation altogether by designing the workflow for in situ trapping or immediate downstream processing.
Q3: What is the best method for in situ trapping of the intermediate?A3: If your ultimate target is a saturated heterocycle, you can reduce the dihydropyrazinone cycle to a piperazinone immediately upon cyclization. A highly effective protocol utilizes a cocktail of Trifluoroacetic Acid (TFA) and Triethylsilane (TES) in Dichloromethane (CH2Cl2) to [3]. The TES acts as a hydride donor that intercepts the transient iminium species before aromatization can occur.
Q4: Does the choice of protecting groups influence the stability of the intermediate?A4: Yes, steric shielding can kinetically delay oxidation. For instance, using bulky N-protecting groups (like Fmoc or Boc) can alter the cyclization outcome. However, under acidic deprotection conditions (e.g., 50% TFA), spontaneous dehydration and subsequent 1,5-hydrogen shifts often rapidly lead to the aromatized pyrazin-2(1H)-one[3]. Therefore, electronic and steric tuning must always be coupled with strict anaerobic handling.
Quantitative Data on Stabilization Strategies
To help you select the appropriate intervention for your workflow, the table below summarizes the quantitative efficacy of various stabilization strategies based on standard synthetic outcomes.
Stabilization Strategy
Mechanism of Action
Efficacy / Yield Retention
Downstream Compatibility
Standard Aerobic Handling
None (Control)
< 5% (Rapid aromatization)
Poor; results in complex pyrazinone mixtures.
Steric Shielding (Bulky N-PG)
Kinetic blocking of oxidation
20 - 40% (Substrate dependent)
Moderate; requires harsh late-stage deprotection.
Rigorous Solvent Degassing
Removes dissolved O2
40 - 60% (Kinetic delay)
Good; requires continuous inert gas handling.
In Situ TES Reduction
Hydride trapping of iminium
85 - 95% (Forms piperazinone)
Excellent; ideal for saturated target molecules.
Validated Experimental Protocols
Protocol A: In Situ Trapping of Dihydropyrazinones via TFA/TES Reduction
Objective: To convert a transient dihydropyrazinone intermediate into a stable piperazinone, preventing spontaneous aromatization.
Causality: TFA mediates the cyclization of the precursor (e.g., an Ugi adduct) into an iminium salt. Before the iminium can undergo dehydration and oxidation, TES donates a hydride, irreversibly reducing the ring. The presence of TES prior to cyclization is the self-validating mechanism that ensures the intermediate is trapped the moment it forms.
Step-by-Step Methodology:
Preparation: Dissolve the acyclic precursor (e.g., 0.5 mmol) in anhydrous CH2Cl2 (5.0 mL) under a strict argon atmosphere.
Reagent Addition: Cool the mixture to 0 °C. Add Triethylsilane (TES, 5.0 equivalents) dropwise via syringe. Crucial step: TES must be thoroughly mixed into the solution before the acid is introduced to ensure immediate trapping.
Cyclization Trigger: Slowly add Trifluoroacetic Acid (TFA) to achieve a 50% v/v concentration in the CH2Cl2 solution.
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours under argon.
Quenching & Workup: Concentrate the mixture under reduced pressure to remove volatile TFA. Neutralize the residue with saturated aqueous NaHCO3 (gas evolution will self-validate the neutralization) and extract with EtOAc (3 x 15 mL).
Purification: Dry the combined organic layers over Na2SO4, filter, and purify via flash chromatography to isolate the stable piperazinone.
Objective: To prepare strictly anaerobic solvents for the handling of dihydropyrazinones when reduction to a piperazinone is not desired.
Causality: Standard sparging with inert gas only removes ~90-95% of dissolved oxygen. Freeze-pump-thaw cycles exploit the differential vapor pressures of the solvent and O2 at cryogenic temperatures to achieve >99.9% oxygen removal, removing the primary electron acceptor required for aromatization.
Step-by-Step Methodology:
Setup: Place the solvent in a robust Schlenk flask equipped with a high-vacuum Teflon stopcock. Ensure the flask is no more than 50% full to safely allow for volume expansion.
Freeze: Submerge the flask in a liquid nitrogen (LN2) bath until the solvent is completely frozen solid.
Pump: Open the stopcock to a high-vacuum line (target < 0.1 Torr) for 5-10 minutes to evacuate the headspace of all atmospheric gases.
Thaw: Close the stopcock to the vacuum and remove the flask from the LN2 bath. Allow the solvent to thaw completely in a room-temperature water bath. Self-validation: You will visually observe bubbles of trapped O2 and N2 gas escaping the liquid as it thaws.
Cycle: Repeat the Freeze-Pump-Thaw sequence at least three times, or until no further gas evolution is visually observed during the thaw phase.
Inert Backfill: After the final freeze-pump cycle, backfill the flask with ultra-pure Argon gas.
References
Title : Characterization of AusA: A Dimodular Nonribosomal Peptide Synthetase Responsible for Production of Aureusimine Pyrazinones
Source : PMC (National Institutes of Health)
URL :[Link]
Title : Regioselective Cyclic Iminium Formation of Ugi Advanced Intermediates: Rapid Access to 3,4-Dihydropyrazin-2(1H)-ones and Other Diverse Nitrogen-Containing Heterocycles
Source : MDPI (Molecules)
URL :[Link]
Title : Deciphering the Biosynthesis and Physiological Function of 5-Methylated Pyrazinones Produced by Myxobacteria
Source : ACS Central Science
URL :[Link]
Technical Support Center: Resolving Pyrazinone Peak Tailing in RP-HPLC
Welcome to the Advanced Chromatography Troubleshooting Center. This guide is designed for analytical scientists and drug development professionals struggling with peak asymmetry when analyzing pyrazinones and related bas...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Troubleshooting Center. This guide is designed for analytical scientists and drug development professionals struggling with peak asymmetry when analyzing pyrazinones and related basic heterocycles in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Here, we bypass generic advice to focus on the exact physicochemical mechanisms causing your chromatographic failures, providing self-validating protocols to restore method integrity.
Mechanistic Deep Dive: The Causality of Pyrazinone Tailing
Pyrazinones are notoriously difficult analytes. Because they contain basic nitrogen atoms within their pyrazine rings and can exhibit tautomerism (hydroxypyrazine
⇌
pyrazinone), they act as strong electron donors.
In an ideal RP-HPLC separation, retention is governed purely by non-specific hydrophobic interactions between the analyte and the C18 stationary phase[1]. However, peak tailing occurs when a secondary retention mechanism is introduced[2]. Traditional silica-based columns contain residual, unbonded silanol groups (Si–OH). At mid-range pH levels (pH > 3.0), these silanols dissociate into negatively charged silanolate ions (Si–O⁻)[3].
When a pyrazinone travels through the column, its basic nitrogens undergo strong, localized ion-exchange interactions with these acidic silanolates[4]. This interaction acts like "chemical velcro"—easy to stick, hard to release—causing a fraction of the analyte molecules to be delayed, which elongates the trailing edge of the peak[5]. Furthermore, trace metal contamination (iron, aluminum) in older "Type A" silica matrices can withdraw electrons from silanol groups, increasing their acidity and exacerbating the tailing effect[2].
Diagnostic Logic Workflow
Before altering your mobile phase chemistry, you must definitively prove whether the tailing is a chemical phenomenon (silanol interaction) or a physical system defect (column void, dead volume). Follow this diagnostic decision tree.
Caption: Diagnostic workflow to differentiate and resolve physical vs. chemical peak tailing in HPLC.
Q: How can I definitively prove my pyrazinone tailing is caused by the column chemistry and not a bad fitting?A: Inject a neutral, non-ionizable compound (such as toluene) under your exact method conditions. Neutral compounds cannot participate in acid-base ion-exchange interactions[5]. If the neutral compound elutes symmetrically but your pyrazinone tails, the root cause is chemical secondary interactions. If both peaks tail, you have a physical problem, such as a void at the column head or slippage in your PEEK finger-tight fittings[5],[6].
Q: Why does lowering the mobile phase pH fix pyrazinone tailing?A: It is an exercise in pKa manipulation. By lowering the mobile phase pH to approximately 2.5 (e.g., using a 10–20 mM phosphate buffer), you force the acidic silanols on the silica surface to accept a proton, neutralizing them back to Si–OH[7]. This completely suppresses the ion-exchange mechanism, preventing the basic pyrazinone from binding to the stationary phase matrix[1].
Q: I cannot lower my pH due to method constraints. What is the alternative?A: You must chemically mask the active sites. Adding a competing base, or "silanol suppressor," such as Triethylamine (TEA) at a concentration of 5 mM to the mobile phase is highly effective[7]. Because TEA is a small, highly basic amine, it outcompetes the bulkier pyrazinone molecules for the active silanol sites. The TEA binds to the silanols, effectively neutralizing the column surface and allowing your analyte to elute symmetrically[7],[4]. Caution: Continuous use of TEA can accelerate stationary phase hydrolysis, reducing column lifetime[7].
Q: Can column selection eliminate this issue entirely?A: Yes. Modern chromatography relies heavily on advanced column chemistries. Switching from an older Type A silica to a high-purity, fully end-capped Type B silica column physically blocks analytes from reaching residual silanols[4],[3]. For highly stubborn basic heterocycles, utilizing a polar-embedded column provides an internal electrostatic shielding effect that actively repels basic nitrogens from the silica surface[3].
Quantitative Analysis of Mitigation Strategies
The table below summarizes the expected quantitative impact of various chromatographic interventions on pyrazinone peak symmetry, measured via the Asymmetry Factor (
As
).
Table 1: Impact of Chromatographic Variables on Pyrazinone Peak Symmetry
Column Chemistry
Mobile Phase pH
Silanol Suppressor
Peak Asymmetry (
As
)
Causality / Mechanism
Type A Silica (Unbonded)
7.0
None
> 2.50
Severe ion-exchange with free silanols & trace metals.
Type B Silica (End-capped)
7.0
None
1.80 - 2.20
Moderate secondary interactions with residual silanols.
Self-Validating Experimental Protocol: System Optimization
To resolve pyrazinone tailing, execute the following step-by-step methodology. This protocol is self-validating; you will calculate the Asymmetry Factor (
As
) at each stage to empirically prove the root cause has been neutralized.
Step 1: Baseline Quantification
Inject your standard pyrazinone sample using your current method.
Calculate the Asymmetry Factor:
As=B/A
(where
A
is the front half-width and
B
is the back half-width measured at 10% of the peak height)[1].
Decision: If
As>1.5
, proceed to Step 2.
Step 2: Mechanism Isolation (The Validation Check)
Inject 1 µL of a neutral marker (e.g., Toluene).
Calculate
As
for the neutral marker.
Decision: If Toluene
As>1.2
, the issue is physical. Re-cut your tubing, rebuild PEEK fittings, and reverse-flush the column with 10 column volumes of 100% strong solvent to clear frit blockages[1]. Re-run Step 1. If Toluene
As≤1.2
, the issue is chemical. Proceed to Step 3.
Step 3: Silanol Protonation (pH Titration)
Prepare Mobile Phase A: 20 mM Potassium Phosphate buffer.
Titrate Mobile Phase A to pH 2.5 using phosphoric acid[7].
Equilibrate the column for 15 column volumes.
Inject the pyrazinone sample and calculate
As
.
Decision: If
As≤1.3
, the method is validated and optimized. If tailing persists, proceed to Step 4.
Step 4: Active Site Masking
To the pH 2.5 buffer, add Triethylamine (TEA) to achieve a final concentration of 5 mM[7].
Re-verify the pH, as TEA is basic and will raise the pH. Adjust back to pH 2.5 if necessary.
Equilibrate the column for 20 column volumes (TEA requires longer equilibration to fully coat the stationary phase).
Inject the pyrazinone sample. Calculate
As
. The peak should now exhibit near-perfect Gaussian symmetry (
As≈1.0−1.1
).
Pyrazinone Synthesis Support Center: Controlling Regio-Selectivity in 5-Aryl 2(1H)-Pyrazinones
Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this portal to provide mechanistic troubleshooting, validated protocols, and structural strategies fo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this portal to provide mechanistic troubleshooting, validated protocols, and structural strategies for controlling regioselectivity in 5-aryl 2(1H)-pyrazinone scaffolds. These motifs are critical pharmacophores in drug development, frequently utilized in the design of CRF1R antagonists and p38α MAP kinase inhibitors .
Below, you will find our interactive troubleshooting terminal, quantitative data matrices, and self-validating experimental workflows.
Q1: My de novo condensation of an
α
-amino acid amide and a 1,2-dicarbonyl yields an inseparable mixture of 3-aryl, 5-aryl, and 6-aryl isomers. How do I force 5-aryl selectivity?
Analysis & Causality: The classic Jones method relies on the condensation of free
α
-amino acid amides with 1,2-dicarbonyls. Because both carbonyls in an unsymmetrical 1,2-dicarbonyl can act as electrophiles, the initial nucleophilic attack by the primary amine is kinetically unselective. This lack of electronic differentiation leads directly to regioisomeric mixtures.
Solution: Abandon the symmetrical dicarbonyl approach and utilize the Bradbury modification . By starting with an
α
-amino ketone that already incorporates your target aryl group and reacting it with a sodium glyoxylate derivative, you structurally pre-determine the molecular geometry. The ketone inherently becomes the C-5 position upon cyclization with ammonium acetate, completely bypassing the competitive electrophilic sites and yielding the 3-alkyl-5-aryl-2(1H)-pyrazinone exclusively .
Q2: I am functionalizing a 3,5-dibromo-2(1H)-pyrazinone scaffold. Can I directly perform a Suzuki-Miyaura coupling to get the 5-aryl product?
Analysis & Causality: Direct palladium-catalyzed cross-coupling on the 3,5-dibromo scaffold will result in poor regioselectivity, often favoring the 3-position or yielding di-arylated byproducts. The causality lies in the electronic environment of the pyrazinone ring: the C-3 position acts as an imidoyl bromide. It is highly electrophilic due to the inductive electron-withdrawing effect of the adjacent carbonyl group.
Solution: You must employ a sequential functionalization strategy . First, exploit the high electrophilicity of C-3 by performing a Nucleophilic Aromatic Substitution (SNAr) with an amine or alkoxide at room temperature. This blocks the C-3 position. Once C-3 is deactivated, the C-5 bromide can be cleanly subjected to a Suzuki-Miyaura cross-coupling with an arylboronic acid at elevated temperatures to yield the 5-aryl derivative .
Q3: Is it possible to achieve 5-aryl regioselectivity via direct C-H activation on an unsubstituted pyrazine ring?
Analysis & Causality: Direct C-H arylation of pyrazines is notoriously difficult to control because the ring protons are electronically similar, leading to unselective metallation.
Solution: Employ a "tautomeric switch" strategy . Converting the pyrazine to a pyrazine N-oxide shifts the most acidic proton to the carbon adjacent to the N-O moiety, allowing for regioselective Pd-catalyzed C-H/C-H or C-H/C-X coupling. Subsequent reduction and tautomerization back to the pyrazinone form lock the aryl group into the desired position .
📊 Data Matrix: Regioselectivity Control Strategies
To assist in selecting the optimal synthetic route, the following table summarizes the quantitative performance and mechanistic basis of the primary 5-aryl pyrazinone synthesis strategies.
Synthesis Strategy
Primary Reactants
Regioselectivity Control Mechanism
Typical 5-Aryl Yield
Isomeric Byproducts
Jones Condensation
α
-amino acid amides + 1,2-dicarbonyls
Kinetic control (Poor electronic differentiation)
20–40%
High (3-aryl, 6-aryl pyrazinones)
Bradbury Modification
α
-amino ketone + sodium glyoxylate
Structural pre-determination
65–85%
None (Exclusive 5-aryl formation)
Sequential Coupling
3,5-dibromo-pyrazinone + Ar-B(OH)₂
Electronic differentiation (SNAr blocks C-3, Pd-cat at C-5)
70–90%
Trace 3-aryl (only if SNAr fails)
Tautomeric Switch
Pyrazine N-oxide + Ar-X
Acidity gradient (C-H activation adjacent to N-O)
45–65%
Trace 6-aryl
🔬 Protocol Database: Self-Validating Workflows
Every protocol below is designed as a self-validating system, ensuring that intermediate checkpoints confirm the reaction trajectory before proceeding to the next step.
Protocol A: Bradbury Modified Condensation for 3-Alkyl-5-aryl-2(1H)-pyrazinones
Use this protocol when building the pyrazinone core de novo to ensure absolute 5-aryl regioselectivity.
Initiation: Dissolve the aryl-bearing
α
-amino ketone hydrochloride (1.0 eq) and the chosen sodium glyoxylate derivative (1.1 eq) in absolute ethanol (0.2 M concentration).
Nitrogen Insertion: Add ammonium acetate (5.0 eq) to the solution. This acts as both the nitrogen source and the buffer for the cyclization.
Cyclization: Reflux the mixture at 80 °C for 4–6 hours.
Self-Validation Checkpoint: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The disappearance of the primary ketone spot and the appearance of a highly UV-active spot at a lower Rf indicates successful diketoamide formation and subsequent ring closure.
Isolation: Cool the reaction to room temperature, concentrate in vacuo, and partition the residue between EtOAc and distilled water. Extract the aqueous layer twice with EtOAc, dry the combined organics over Na₂SO₄, and purify via flash chromatography.
Reaction pathway for the Bradbury modified condensation ensuring 5-aryl regioselectivity.
Use this protocol when late-stage diversification of a 3,5-dibromo-2(1H)-pyrazinone scaffold is required.
C-3 Blocking (SNAr): Dissolve 3,5-dibromo-2(1H)-pyrazinone (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 2.0 eq) and the desired primary/secondary amine (1.1 eq) dropwise at 0 °C.
Agitation: Stir the mixture at room temperature for 2 hours.
Self-Validation Checkpoint: Perform LC-MS analysis. The mass spectrum must show complete conversion to the mono-aminated intermediate. Look for the M+ and M+2 isotopic pattern (1:1 ratio), which confirms the presence of a single remaining bromine atom at C-5.
Intermediate Isolation: Quench with water, extract with DCM, and concentrate to isolate the 3-amino-5-bromo-2(1H)-pyrazinone intermediate.
C-5 Arylation (Suzuki-Miyaura): In a Schlenk flask, combine the intermediate (1.0 eq), arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and aqueous Na₂CO₃ (2.0 M, 3.0 eq) in a degassed mixture of toluene/ethanol (4:1).
Cross-Coupling: Heat the sealed flask at 90 °C for 12 hours.
Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow suspension to a dark palladium-black solution upon completion. Confirm the consumption of the brominated intermediate via TLC.
Final Isolation: Filter the mixture through a pad of Celite, partition with EtOAc/water, and purify the organic layer via silica gel chromatography to yield the pure 5-aryl pyrazinone.
Sequential SNAr and Suzuki-Miyaura cross-coupling workflow for 5-aryl pyrazinones.
📚 References
2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 2023.[Link]
Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 2013.[Link]
Troubleshooting
Advanced Crystallization Support Center: Troubleshooting Methoxyphenyl Derivatives
Welcome to the Technical Support Center. Methoxyphenyl derivatives are notoriously challenging to crystallize due to the high conformational flexibility of the ether linkage and the steric bulk of the methoxy (-OCH₃) gro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Methoxyphenyl derivatives are notoriously challenging to crystallize due to the high conformational flexibility of the ether linkage and the steric bulk of the methoxy (-OCH₃) group. These structural features often lead to low lattice energies and a high propensity for the compound to "oil out" rather than form an ordered crystal lattice[1].
This guide is designed for researchers and drug development professionals. It provides field-proven, self-validating protocols and thermodynamic insights to help you bypass metastable liquid phases and isolate high-purity crystalline solids.
Section 1: Troubleshooting Guide & FAQs
Q1: Why does my methoxyphenyl derivative consistently "oil out" instead of forming crystals?Causality: "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when a cooling or anti-solvent crystallization process crosses the liquid-liquid coexistence boundary before reaching the solid nucleation boundary. Because the methoxy group increases rotational degrees of freedom and lowers the cohesive lattice energy, the system thermodynamically prefers to separate into a solute-rich liquid phase (oil) and a solvent-rich phase rather than packing into a highly ordered solid[2].
Solution: You must bypass the LLPS boundary by strictly controlling the supersaturation generation rate. This is achieved by utilizing a highly controlled cooling ramp and introducing seed crystals just before the metastable limit is reached, providing a low-energy surface for nucleation.
Q2: How can I force crystallization if my compound is highly soluble and resists standard cooling/anti-solvent methods?Causality: When a molecule lacks the geometric complementarity to pack efficiently on its own, you can alter its supramolecular assembly by introducing a co-former. Co-crystallization relies on reversible, non-covalent interactions (such as hydrogen bonding or π-π stacking) between the methoxyphenyl derivative and a neutral co-former, creating a new multi-component crystal lattice with a significantly higher cohesive energy[3].
Solution: Utilize the Reaction Crystallization Method (RCM). By adding your target API to a saturated solution of a complementary co-former (e.g., a carboxylic acid or amide), the system thermodynamically drives the precipitation of the less-soluble co-crystal.
Q3: Are there specialized techniques for extremely small sample sizes that yield only amorphous films?Causality: Rapid solvent evaporation in standard vials creates steep concentration gradients that trigger amorphous precipitation, trapping the flexible methoxy compound before it can organize.
Solution: Employ Microbatch Under-Oil Crystallization. By placing a micro-droplet of your solution under a layer of inert oil, the solvent evaporates at an extremely slow, diffusion-controlled rate. This keeps the system in the optimal metastable zone, allowing sufficient time for the lattice to organize[4].
Section 2: Strategy Comparison & Quantitative Data
To select the optimal approach for your specific methoxyphenyl derivative, consult the comparative matrix below:
Crystallization Technique
Primary Mechanism
Best Suited For
Typical Setup Time
Self-Validation Metric
Anti-Solvent Seeding
Bypasses the LLPS boundary via controlled supersaturation.
High-purity polymorph isolation of prone-to-oil compounds.
12–24 hours
Seed persistence upon addition.
Reaction Crystallization (RCM)
Enhances lattice energy via non-covalent supramolecular synthons.
Amorphous, highly soluble, or strictly oily APIs.
24–48 hours
PLM morphology shift during slurry aging.
Microbatch Under-Oil
Diffusion-controlled, ultra-slow supersaturation.
Sub-milligram scale samples in early discovery.
3–14 days
Birefringence under crossed polarizers.
Section 3: Detailed Experimental Protocols
As a Senior Application Scientist, I emphasize the importance of self-validating systems . A robust protocol should provide immediate physical feedback confirming that the system is in the correct thermodynamic state.
Protocol A: Anti-Solvent Seeding to Prevent Oiling Out
This protocol is designed to navigate the narrow metastable zone between solubility and LLPS.
Dissolution: Dissolve the methoxyphenyl derivative in a minimal amount of a "good" solvent (e.g., ethanol or ethyl acetate) at 50 °C until completely clear.
Anti-Solvent Titration: Dropwise, add an anti-solvent (e.g., heptane or water) until the solution becomes faintly turbid, then add a few drops of the good solvent until it just clears. You are now exactly at the saturation point.
Controlled Cooling: Program the reactor to cool at a strictly controlled rate of 0.1 °C/min.
Self-Validating Seeding: Once the temperature drops by 5 °C, add 1-2% (w/w) of finely milled seed crystals.
Validation Check: If the seeds dissolve, the solution is undersaturated (stop and evaporate some solvent). If the solution immediately turns milky, it has oiled out (reheat and add more good solvent). If the seeds persist and remain sharply defined, the system is perfectly poised in the metastable zone.
Aging and Isolation: Hold the temperature for 2 hours to allow the seeds to consume the supersaturation, then resume cooling to 5 °C. Isolate via vacuum filtration.
Protocol B: Co-Crystallization via Reaction Crystallization Method (RCM)
Use this protocol when the pure methoxyphenyl derivative cannot form a stable lattice[3].
Co-former Saturation: Select a co-former with strong hydrogen-bond donors (e.g., succinic acid or an aromatic amide). Prepare a fully saturated solution of this co-former in a solvent where your methoxyphenyl API is highly soluble (e.g., methanol). Filter off any excess solid co-former.
API Addition: Add the oily or amorphous methoxyphenyl derivative to the saturated co-former solution in a 1:1 molar ratio.
Slurry Aging (Self-Validating Step): Stir the suspension at room temperature. Periodically sample the slurry and observe it under Polarized Light Microscopy (PLM).
Validation Check: The process is governed by Ostwald's rule of stages. You will initially see the dissolution of the API, followed by the nucleation of a new solid phase. The complete transition from the morphology of the pure co-former to a new, distinct crystal habit confirms the thermodynamic conversion to the co-crystal[2].
Isolation: Once the morphology shift is complete (typically 24-48 hours), filter the co-crystals and wash with a minimal amount of cold solvent.
Section 4: Visualizing Workflows and Logical Relationships
Workflow for mitigating Liquid-Liquid Phase Separation (LLPS) via controlled seeding.
Logical selection and execution workflow for co-crystallization via RCM.
References
Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. MDPI. Available at:[Link]
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at:[Link]
Effect of Methoxy Substituents on the Structural and Electronic Properties of Fluorinated Cyclobutenes. ACS Publications. Available at: [Link]
Analytical Comparison Guide: ^1^H NMR Structural Elucidation of 5-(4-Methoxyphenyl)-1H-pyrazin-2-one
Executive Summary For researchers and drug development professionals synthesizing heterocyclic scaffolds, the structural verification of pyrazinone derivatives presents unique analytical challenges. 5-(4-Methoxyphenyl)-1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals synthesizing heterocyclic scaffolds, the structural verification of pyrazinone derivatives presents unique analytical challenges. 5-(4-Methoxyphenyl)-1H-pyrazin-2-one is a highly conjugated heterocyclic system whose ^1^H NMR spectrum is heavily dictated by its environment. This guide objectively compares the performance of different NMR solvent systems and spectrometer frequencies, providing a causal framework for interpreting the complex lactam-lactim tautomerism and second-order coupling effects inherent to this molecule.
Mechanistic Grounding: The Lactam-Lactim Tautomeric Equilibrium
The fundamental challenge in the NMR analysis of 5-(4-methoxyphenyl)-1H-pyrazin-2-one is its ability to undergo prototropic tautomerism[1]. The molecule exists in a dynamic equilibrium between the lactam form (1H-pyrazin-2-one) and the lactim form (pyrazin-2-ol)[2].
Because NMR spectroscopy is highly sensitive to the atomic arrangements and electronic distribution of tautomers, the choice of solvent directly dictates the observed chemical shifts[3]. The lactam form is highly polar and acts as a strong hydrogen-bond donor. Consequently, polar aprotic solvents stabilize the lactam monomer. In contrast, non-polar solvents fail to stabilize the monomeric lactam, driving the system to form hydrogen-bonded dimers of the lactim or lactam forms, which drastically alters the relaxation times and chemical shifts of the pyrazine ring protons[4].
Comparative Analysis: Solvent Systems (DMSO-d6 vs. CDCl3)
To accurately assign the structure, one must compare the spectral data across solvents with different dielectric constants and hydrogen-bonding capacities.
DMSO-d6 (Polar Aprotic): Acts as a strong hydrogen-bond acceptor, thermodynamically locking the molecule into the monomeric lactam form. This yields a sharp, highly deshielded N-H signal and distinct pyrazine ring protons.
CDCl3 (Non-Polar): Promotes a dynamic monomer-dimer equilibrium heavily favoring hydrogen-bonded lactim dimers[4]. This results in severe line broadening of the exchangeable proton and shifting of the pyrazine signals due to the loss of cross-conjugation in the lactim ring.
Table 1: Solvent-Induced ^1^H NMR Chemical Shift Variations (Empirical Data)
Tautomerization to the lactim form alters the electron density and aromatic ring current.
Pyrazine H-6
~8.10 ppm (s)
~8.20 ppm (s)
Deshielded in the lactim form due to the transition from an amide-like to an enol-like system.
Phenyl H-2', H-6'
~7.90 ppm (d, J=8.8 Hz)
~7.85 ppm (d, J=8.8 Hz)
Minor solvent-induced shielding effect; protons remain deshielded by the adjacent heterocycle.
Phenyl H-3', H-5'
~7.05 ppm (d, J=8.8 Hz)
~6.98 ppm (d, J=8.8 Hz)
Shielded by the strongly electron-donating resonance of the para-methoxy group.
Methoxy (-OCH3)
3.80 ppm (s)
3.85 ppm (s)
Negligible tautomeric impact; standard solvent shift.
Comparative Analysis: Spectrometer Resolution (400 MHz vs. 600 MHz)
The 4-methoxyphenyl substituent at the C-5 position presents a classic AA'BB' spin system[5][6]. Because the protons ortho (H-2', H-6') and meta (H-3', H-5') to the methoxy group are chemically equivalent but magnetically inequivalent, they exhibit second-order quantum mechanical effects.
Table 2: Resolution Comparison for the 4-Methoxyphenyl AA'BB' System
NMR Parameter
400 MHz Spectrometer
600 MHz Spectrometer
Analytical Consequence
Δν/J
Ratio
Lower (~40)
Higher (~60)
A higher ratio at 600 MHz minimizes second-order "roofing" effects, pushing the system closer to a first-order AX system.
Multiplet Appearance
Pseudo-doublets with inner-line broadening
Distinct doublets with resolved meta-coupling (
4J≈2.5
Hz)
600 MHz allows for the accurate extraction of true chemical shifts rather than apparent multiplet centers.
Signal-to-Noise (S/N)
Baseline standard
~1.5x enhancement
Faster acquisition times, crucial for detecting minor tautomeric populations.
To ensure scientific integrity, the NMR protocol must be a self-validating system. Because tautomerism and dimerization are highly dependent on concentration and temperature, a single 1D scan is insufficient. The following step-by-step methodology ensures absolute structural confidence.
Step 1: Concentration Gradient Preparation
Action: Prepare three separate NMR tubes containing 5 mM, 20 mM, and 50 mM of 5-(4-methoxyphenyl)-1H-pyrazin-2-one in CDCl3 (using TMS as an internal standard).
Causality: Dimerization is a bimolecular process. If the exchangeable proton (OH/NH) shifts significantly downfield as concentration increases, it self-validates the presence of intermolecular hydrogen-bonded dimers[4].
Step 2: Tuning, Matching, and Gradient Shimming
Action: Insert the sample, tune the probe to the exact ^1^H frequency, and execute 3D gradient shimming (Z, Z^2^, Z^3^).
Validation: The TMS internal standard peak must achieve a line width at half-height (
W1/2
) of < 0.5 Hz. If not, magnetic field inhomogeneities will mask the fine meta-couplings of the AA'BB' system.
Step 3: Optimized Acquisition Parameters
Action: Set a 30° excitation pulse to prevent signal saturation. Set the relaxation delay (D1) to 4.0 seconds. Acquire a minimum of 64 scans.
Causality: The quaternary carbons and the exchangeable NH/OH protons have extended
T1
relaxation times. A 4.0s delay ensures full longitudinal magnetization recovery, allowing for accurate integration of the tautomeric mixture.
Step 4: Variable Temperature (VT) Validation
Action: Acquire spectra at 298 K and 318 K.
Causality: Heating the sample provides thermal energy that disrupts hydrogen-bonded dimers. A resulting upfield shift of the exchangeable proton at 318 K confirms its involvement in dynamic hydrogen bonding, validating the lactam-lactim equilibrium model[3].
Workflow Visualization
Fig 1: Solvent-driven NMR analytical decision tree for pyrazinone tautomeric equilibria.
A Comparative Guide to the C13 NMR Chemical Shift of the Carbonyl Carbon in Pyrazin-2-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals In the structural elucidation of N-heterocyclic compounds, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as an indispensable tool. The...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the structural elucidation of N-heterocyclic compounds, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as an indispensable tool. The chemical shift of the carbonyl carbon, in particular, offers a sensitive probe into the electronic environment of the molecule, providing valuable insights for chemists engaged in the synthesis and characterization of novel therapeutic agents. This guide provides a comparative analysis of the C13 NMR chemical shift for the carbonyl carbon in pyrazin-2-one, a core scaffold in numerous biologically active molecules. By examining experimental data for pyrazin-2-one and its derivatives alongside analogous heterocyclic systems, we aim to furnish researchers with a practical framework for spectral interpretation and structural verification.
Understanding the Carbonyl Chemical Shift in N-Heterocycles
The resonance of a carbonyl carbon in a C13 NMR spectrum is primarily influenced by the hybridization of the carbon atom and the electronegativity of its neighboring atoms. Generally, carbonyl carbons appear significantly downfield (typically in the 160-220 ppm range) due to the sp2 hybridization and the deshielding effect of the adjacent oxygen atom. In the context of N-heterocyclic ketones like pyrazin-2-one, several additional factors come into play:
Ring Aromaticity and Electron Delocalization: The degree of aromatic character and the extent of lone pair delocalization from the nitrogen atoms can significantly impact the electron density at the carbonyl carbon, thereby influencing its chemical shift.
Inductive and Mesomeric Effects of Substituents: Electron-donating or electron-withdrawing groups attached to the pyrazinone ring can alter the shielding of the carbonyl carbon through inductive (through-bond) and mesomeric (through-resonance) effects.
Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can perturb the electronic environment of the carbonyl group, leading to noticeable shifts in its resonance frequency.
Comparative Analysis of Carbonyl Carbon Chemical Shifts
The following table summarizes the experimental C13 NMR chemical shift data for the carbonyl carbon of pyrazin-2-one, its derivatives, and a selection of analogous heterocyclic compounds. This comparative data highlights the typical chemical shift range for the pyrazin-2-one carbonyl and illustrates the influence of structural modifications.
Compound
Solvent
Carbonyl Carbon (C2) Chemical Shift (ppm)
Pyrazin-2-one Derivatives
Pyrazinamide
DMSO-d6
165.6
3-Amino-N-phenylpyrazine-2-carboxamide
CDCl3
163.9
3-Amino-N-methylpyrazine-2-carboxamide
CDCl3
166.6
2-Hydroxy-5-methylpyrazine (tautomer of 5-Methylpyrazin-2-one)
DMSO-d6
155 - 160 (Predicted)
Analogous N-Heterocyclic Carbonyls
ε-Caprolactam (a representative ε-lactam)
CDCl3
~178
Saturated Amides (general range)
-
173 - 178
α,β-Unsaturated Amides (general range)
-
167 - 170
Cyclic Imides (general range)
-
170 - 180
Data Interpretation:
The data reveals that the carbonyl carbon of pyrazinamide, a derivative of pyrazin-2-one, resonates at approximately 165.6 ppm in DMSO-d6. The N-substituted carboxamide derivatives show similar shifts in chloroform-d. The predicted chemical shift for the tautomeric form of 5-methylpyrazin-2-one falls within the 155-160 ppm range, suggesting that the parent pyrazin-2-one carbonyl would likely resonate in a comparable region.
When compared to simple lactams like ε-caprolactam (~178 ppm), the carbonyl carbon of pyrazin-2-one derivatives appears at a slightly higher field (lower ppm value). This upfield shift can be attributed to the increased electron delocalization within the pyrazine ring system, which enhances the shielding of the carbonyl carbon. The chemical shift is also consistent with the general range observed for α,β-unsaturated amides, reflecting the conjugated nature of the pyrazin-2-one core.
Experimental Protocol for C13 NMR Spectroscopy
To ensure the acquisition of high-quality and reproducible C13 NMR data for pyrazin-2-one and its analogs, the following experimental protocol is recommended.
1. Sample Preparation:
Weigh 10-20 mg of the purified compound into a clean, dry NMR tube.
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Ensure the solvent is of high purity to avoid extraneous signals.
Cap the NMR tube securely and gently agitate to ensure complete dissolution of the sample. Sonication may be used if necessary.
2. NMR Spectrometer Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
Tune and match the probe for the 13C nucleus.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.
3. C13 NMR Data Acquisition:
Pulse Program: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain a spectrum with singlet peaks for each carbon.
Spectral Width: Set a spectral width of approximately 220-250 ppm to encompass the entire range of expected carbon signals, including the downfield carbonyl region.
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of the carbon nuclei, particularly the quaternary carbonyl carbon.
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is generally required to achieve a good signal-to-noise ratio, especially for the weaker carbonyl signal.
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
4. Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Perform phase correction to obtain a properly phased spectrum.
Apply baseline correction to ensure a flat baseline.
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d6 at 39.52 ppm, CDCl3 at 77.16 ppm).
Workflow for C13 NMR Analysis of Pyrazin-2-one Derivatives
Figure 1. A streamlined workflow for the C13 NMR analysis of pyrazin-2-one and its derivatives, from sample preparation to spectral interpretation.
Conclusion
The C13 NMR chemical shift of the carbonyl carbon in pyrazin-2-one and its derivatives provides a valuable diagnostic tool for structural confirmation. By understanding the key factors that influence this chemical shift and by comparing experimental data with that of analogous heterocyclic systems, researchers can confidently assign this important resonance. The experimental protocol and workflow presented in this guide offer a standardized approach to obtaining high-quality C13 NMR data, facilitating the unambiguous characterization of this important class of compounds in drug discovery and development.
References
H. O. Kalinowski, S. Berger, and S. Braun, Carbon-13 NMR Spectroscopy. John Wiley & Sons, 1988.
E. Breitmaier and W. Voelter, Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry, 3rd ed. VCH, 1987.
M. Periasamy, "PROTONATION INDUCED CARBON-13 NMR SHIFTS IN PROTONATED CYCLIC AMINES*," Department of Chemistry, Purdue University. [Online]. Available: [Link]
A. R. Katritzky and T. I. Yousaf, "A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines and ureas," Canadian Journal of Chemistry, vol. 64, no. 11, pp. 2087-2096, 1986. [Online]. Available: [Link]
S. H. M. Al-Khafaji, F. H. A. Al-Azawi, and A. H. K. Al-Bayati, "Synthesis and Characterization of Some New Pyrazoline Derivatives and Study of Their Biological Activity," Iraqi Journal of Science, vol. 57, no. 2A, pp. 936-946, 2016.
A. M. S. Silva, J. A. S. Cavaleiro, and J. Elguero, "1H and 13C NMR spectra of N-substituted pyrazoles," Magnetic Resonance in Chemistry, vol. 33, no. 5, pp. 363-367, 1995.
S. F. Al-shahateet, "13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts," Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 63, no. 3, pp. 637-642, 2006. [Online]. Available: [Link]
R. G. S. Berlinck, "Natural products from marine invertebrates," Natural Product Reports, vol. 23, no. 3, pp. 497-531, 2006.
J. B. Stothers, Carbon-13 NMR Spectroscopy. Academic Press, 1972.
R. J. Abraham and P.
G. C. Levy, R. L. Lichter, and G. L. Nelson, Carbon-13 Nuclear Magnetic Resonance for Organic Chemists, 2nd ed. Wiley-Interscience, 1980.
E. D. R. S. Riant, "Chemical Transformation of Pyrazine Derivatives," Moroccan Journal of Chemistry, vol. 10, no. 2, pp. 288-297, 2022. [Online]. Available: [Link]
"13-C NMR - How Many Signals," Master Organic Chemistry. [Online]. Available: [Link]
"CONTENTS 1. 13C NMR spectroscopy • Chemical shift," Indian Institute of Technology Guwahati. [Online]. Available: [Link]
Y. Takeuchi, et al., "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions," Molecules, vol. 27, no. 4, p. 1205, 2022. [Online]. Available: [Link]
G. A. Webb, Annual Reports on NMR Spectroscopy. Academic Press, 1981.
"13C-NMR," University of Wisconsin-Madison. [Online]. Available: [Link]
"13 C-NMR chemical shifts of ε-lactams (ppm)," ResearchGate. [Online]. Available: [Link]
"(PDF) Structural determination of -lactams by 1 H and 13 C NMR," ResearchGate. [Online]. Available: [Link]
"13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS," ResearchGate. [Online]. Available: [Link]
"Ab initio IGLO study of the syn/anti dependence of the 13C NMR chemical shifts in simple amides," R Discovery. [Online]. Available: [Link]
"13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH...," ResearchGate. [Online]. Available: [Link]
"Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions.
Validation
Comparative Guide: Mass Spectrometry Fragmentation Platforms for Methoxyphenyl Pyrazinones
Executive Summary Methoxyphenyl pyrazinones are highly versatile heterocyclic scaffolds, serving as critical pharmacophores in drug development (e.g., Corticotropin-Releasing Factor-1 antagonists)[1] and as vital biologi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methoxyphenyl pyrazinones are highly versatile heterocyclic scaffolds, serving as critical pharmacophores in drug development (e.g., Corticotropin-Releasing Factor-1 antagonists)[1] and as vital biological signaling molecules (e.g., bacterial autoinducers)[2]. Unambiguous structural elucidation of these compounds requires a deep understanding of their gas-phase dissociation chemistry. This guide objectively compares the performance of nominal mass Triple Quadrupole (QqQ) platforms using Collision-Induced Dissociation (CID) against High-Resolution Mass Spectrometry (HRMS) Orbitrap platforms utilizing Higher-energy C-trap Dissociation (HCD). Furthermore, it provides self-validating experimental protocols and mechanistic insights into the distinct fragmentation behaviors of the methoxyphenyl and pyrazinone domains.
Mechanistic Drivers of Fragmentation
The structural elucidation of methoxyphenyl pyrazinones is analytically challenging because the molecule contains two distinct domains with vastly different thermodynamic stabilities: the highly labile methoxyphenyl ether and the robust pyrazinone heterocycle.
The Methoxyphenyl Domain: Radical Expulsion and the Ortho-Effect
Under MS/MS conditions, the methoxy group acts as an electron-donating moiety that stabilizes radical cations. The primary fragmentation pathway in positive electrospray ionization (ESI+) involves the homolytic cleavage of the methoxy group, resulting in the loss of a methyl radical (•CH3, -15 Da) to form a stable quinonoid radical cation, which is often followed by the expulsion of carbon monoxide (CO, -28 Da)[3].
Crucially, the positional isomerism of the methoxy group dictates the fragmentation trajectory. If the methoxy group is positioned ortho to a sterically interacting or hydrogen-donating group on the pyrazinone core, an ortho-effect frequently drives the direct expulsion of a methoxyl radical (•OCH3, -31 Da)[4]. This [M - 31]+ ion is highly diagnostic and is typically absent in meta- and para-substituted isomers[4].
The Pyrazinone Core: Ring Opening and Cleavage
The pyrazinone ring is a highly stable aromatic system that resists fragmentation at low collision energies. At elevated energies, the dominant pathway is the oxidation or opening of the pyrazinone ring, followed by the neutral loss of attached side chains[1]. Subsequent cleavage of the heterocyclic core yields diagnostic arylamine or alkyl fragments. In studies of pyrazinone-containing drug candidates, tandem MS/MS consistently reveals these characteristic ring-opened product ions, which are essential for confirming the integrity of the heterocycle[1]. Similar MS2 fragmentation patterns are used to identify nonribosomal peptide synthetase-derived pyrazinones in complex biological matrices[2][5].
Platform Comparison: QqQ (CID) vs. HRMS Orbitrap (HCD)
Selecting the correct MS platform dictates whether you are performing targeted quantitation or de novo structural elucidation. Table 1 outlines the comparative performance of these two dominant methodologies.
Table 1: Performance Comparison of MS Platforms for Pyrazinone Analysis
Feature
QqQ with CID (Nominal Mass)
Orbitrap with HCD (High-Resolution)
Analytical Impact for Methoxyphenyl Pyrazinones
Mass Accuracy
Low (~0.1 Da)
Sub-ppm (< 2 ppm)
HRMS unambiguously differentiates isobaric losses (e.g., CO [-27.9949 Da] vs. C2H4[-28.0313 Da]).
Energy Deposition
Resonant excitation (low energy)
Beam-type collision (high energy)
HCD provides sufficient energy to shatter the robust pyrazinone core, whereas CID may only yield methoxy losses.
Low-Mass Cutoff
~1/3 of precursor m/z (Ion Traps)
None (HCD captures all fragments)
HCD allows detection of low-mass diagnostic arylamine fragments critical for core validation[1].
QqQ is best for pharmacokinetic screening; Orbitrap is mandatory for metabolite identification.
Self-Validating Experimental Protocol
To ensure data integrity, the following LC-HRMS/MS workflow is designed as a self-validating system. Every step is grounded in physicochemical causality to prevent artifactual data generation.
Step 1: Sample Preparation & Matrix Management
Action: Dilute the methoxyphenyl pyrazinone analyte to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Causality: Formic acid ensures complete protonation of the pyrazinone nitrogen, driving the formation of the[M+H]+ precursor ion required for ESI+. Strict dilution prevents detector saturation and space-charge effects in the Orbitrap C-trap, which can severely degrade mass accuracy.
Step 2: Chromatographic Separation (UHPLC)
Action: Utilize a sub-2 µm C18 column with a shallow gradient (5% to 95% organic over 10 minutes).
Causality: Positional isomers (ortho vs. para methoxy) can yield similar MS/MS spectra if the ortho-effect is suppressed by matrix interference. Chromatographic resolution acts as an orthogonal validation step before MS introduction.
Step 3: High-Resolution Mass Spectrometry (HCD-Orbitrap)
Action: Acquire MS2 spectra using Stepped Normalized Collision Energy (sNCE) at 20, 40, and 60.
Causality: The methoxy group is highly labile; NCE 20 captures the fragile •CH3 and •OCH3 radical losses. Conversely, the pyrazinone core is exceptionally stable; NCE 60 is required to force ring opening and generate diagnostic arylamine fragments[1]. Stepped NCE multiplexes these discrete thermodynamic states into a single, comprehensive MS/MS spectrum.
Step 4: System Validation (The Trust Check)
Action: Run a known pyrazinone reference standard (e.g., aureusimine-B) to verify mass accuracy (< 2 ppm) and validate expected MRM transitions (e.g., 229.1 → 100.0)[5].
Causality: This confirms that the collision cell gas pressure, HCD energy calibration, and quadrupole isolation windows are functioning correctly before analyzing unknown analogs.
Diagnostic Fragmentation Data
Table 2: Key Diagnostic MS/MS Ions and Neutral Losses
Structural Domain
Neutral Loss / Fragment
Mass Shift (Da)
Mechanistic Significance
Methoxy Group
Loss of •CH3
-15.0235
Primary cleavage for meta/para isomers; forms radical cation[3].
Methoxy Group
Loss of •OCH3
-31.0184
Highly diagnostic for ortho-substituted isomers (ortho-effect)[4].
Methoxy Group
Sequential Loss of •CH3 & CO
-43.0184
Confirms the presence of the methoxy-aromatic system[3].
Pyrazinone Core
Ring Opening & Side Chain Loss
Variable (e.g., -68 Da)
Indicates pyrazinone core oxidation/opening prior to total cleavage[1].
Pyrazinone Core
Arylamine Formation
Variable
Validates the lower half of the heterocycle post-cleavage[1].
Fragmentation Pathway Visualization
The following diagram illustrates the divergent gas-phase dissociation pathways of methoxyphenyl pyrazinones under HCD conditions.
Fig 1. MS/MS fragmentation pathways of methoxyphenyl pyrazinones.
References
A Comparative Guide to the Mass Spectrometry of 4-Methoxyphenyl Isothiocyanate Derivatives - Benchchem. 3
The fragmentation of ortho‐methoxyphenyl‐2‐propanone oximes and related compounds–further examples of an ortho‐effect - Scilit. 4
Comparative Biotransformation of Pyrazinone-Containing Corticotropin-Releasing Factor Receptor-1 Antagonists: Minimizing the Reactive Metabolite Formation - DOI. 1
Mucosal sugars delineate pyrazine vs pyrazinone autoinducer signaling in Klebsiella oxytoca - PMC.2
Characterization of AusA: A Dimodular Nonribosomal Peptide Synthetase Responsible for Production of Aureusimine Pyrazinones - PMC. 5
A Comparative Analysis of Pyrazinone and Pyrazine Inhibitors: IC50 Evaluation Against Bruton's Tyrosine Kinase (BTK)
This guide provides a detailed comparison of pyrazinone and pyrazine-based inhibitors, focusing on their inhibitory potency (IC50) against Bruton's Tyrosine Kinase (BTK), a critical therapeutic target in B-cell malignanc...
Author: BenchChem Technical Support Team. Date: March 2026
Published: March 7, 2026
This guide provides a detailed comparison of pyrazinone and pyrazine-based inhibitors, focusing on their inhibitory potency (IC50) against Bruton's Tyrosine Kinase (BTK), a critical therapeutic target in B-cell malignancies. We will delve into the structural nuances of these scaffolds, present comparative efficacy data, and provide a validated, step-by-step protocol for determining BTK inhibition, offering a comprehensive resource for researchers in medicinal chemistry and drug development.
Section 1: The Target: Bruton's Tyrosine Kinase (BTK) and Its Role in B-Cell Signaling
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family that serves as an indispensable signaling node for the B-cell antigen receptor (BCR) pathway.[1][2] The BCR pathway is fundamental for B-cell development, activation, proliferation, and survival.[1][2][3][4] In various B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is often constitutively active, making BTK a prime target for therapeutic intervention.[4][5][6]
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the recruitment and activation of BTK at the plasma membrane.[7][8] Activated BTK then phosphorylates downstream targets, most notably phospholipase Cγ2 (PLCγ2).[1][2][8] This action triggers a cascade involving calcium mobilization and protein kinase C (PKC) activation, ultimately leading to the activation of transcription factors like NF-κB, which promote cell survival and proliferation.[3][7][8] Inhibition of BTK effectively shuts down this pro-survival signaling, inducing apoptosis in malignant B-cells.
B-Cell Receptor (BCR) Signaling Pathway
Caption: The central role of BTK in the BCR signaling cascade.
Section 2: Chemical Scaffolds: Pyrazinone vs. Pyrazine
Pyrazine and its derivatives are nitrogen-containing heterocyclic compounds that are prevalent scaffolds in medicinal chemistry, particularly in the design of kinase inhibitors.[9][10] The core difference between a pyrazinone and a pyrazine scaffold lies in the presence of a carbonyl group (C=O) in the pyrazinone ring, which imparts distinct electronic and structural properties.
Pyrazine: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. It often serves as a hinge-binding motif in ATP-competitive inhibitors. Its planarity and ability to form hydrogen bonds are key to its function.
Pyrazinone: A derivative of pyrazine containing a ketone group. This modification introduces a potential hydrogen bond acceptor and can alter the ring's electronic properties and conformation, influencing binding affinity and metabolic stability.
The strategic placement of substituents on these core structures is crucial for achieving high potency and selectivity. For irreversible BTK inhibitors, a key feature is the attachment of a Michael acceptor group (like an acrylamide) that forms a covalent bond with a cysteine residue (Cys481) in the BTK active site.[11]
Section 3: Comparative Potency: A Head-to-Head IC50 Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the biochemical IC50 values for representative pyrazinone and pyrazine-based BTK inhibitors from published literature. It is important to note that direct comparisons should be made cautiously, as assay conditions can vary between studies.
Analysis:
The data indicates that highly potent BTK inhibitors have been developed using both pyrazinone-like (e.g., Ibrutinib, Compound 8) and other heterocyclic scaffolds that often incorporate a pyrazine or similar nitrogen-based ring system (e.g., Zanubrutinib, Acalabrutinib).[12][13][14] For instance, a novel pyrazolo[3,4-d]pyridazinone derivative (Compound 8) demonstrated an IC50 of 2.1 nM, which is equipotent to the first-in-class inhibitor Ibrutinib (IC50 = 2.0 nM).[12]
Structure-activity relationship (SAR) studies show that modifications to the core scaffold and its substituents can dramatically impact potency. For example, replacing the acrylamide group on a pyrazinone derivative with a vinyl sulfonamide resulted in a 2-fold decrease in activity.[12] This highlights that while the core ring system (pyrazinone or pyrazine) is critical for orienting the molecule in the ATP binding pocket, the nature of the covalently-binding "warhead" and other substituents are equally vital for achieving low nanomolar potency.
Section 4: Determining IC50: A Validated Biochemical Protocol
To ensure the trustworthiness and reproducibility of potency data, a robust and well-validated experimental protocol is essential. Here, we outline a standard luminescence-based biochemical kinase assay for determining the IC50 of inhibitors against BTK.
Principle: This assay measures the amount of ADP produced from the kinase reaction where BTK phosphorylates a substrate using ATP.[18] The quantity of ADP is directly proportional to BTK activity. An inhibitor's presence will reduce the amount of ADP produced. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is inversely proportional to the inhibitor's potency.[19]
IC50 Determination Workflow
Caption: Standard workflow for a luminescence-based BTK kinase assay.
Detailed Step-by-Step Methodology
Materials:
Recombinant human BTK enzyme (e.g., Promega, V2941)[14][19]
Inhibitor Preparation: Prepare a 10-point, 4-fold serial dilution of the test compounds in 100% DMSO. This step is critical for generating a dose-response curve over a wide concentration range.
Enzyme & Control Setup:
To the appropriate wells of a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO for "No Inhibitor" (0% inhibition) and "No Enzyme" (100% inhibition) controls.
Add 2.5 µL of BTK enzyme solution (prepared in kinase buffer) to all wells except the "No Enzyme" control. The use of a no-enzyme control is a self-validating step to define the background signal.
Reaction Initiation: Add 5 µL of ATP/Substrate solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for BTK to ensure competitive inhibitors are measured accurately.
Incubation: Incubate the plate at room temperature for 60 minutes. This allows the kinase reaction to proceed and reach a measurable endpoint.
Reaction Termination & ADP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature. This step is crucial to prevent the unused ATP from contributing to the final luminescent signal.
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will convert the ADP generated during the kinase reaction into a stable luminescent signal. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
Calculate the percentage of inhibition for each inhibitor concentration relative to the high (0% inhibition) and low (100% inhibition) controls.
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[18]
Conclusion
Both pyrazinone and pyrazine scaffolds have proven to be exceptionally valuable frameworks for the design of potent Bruton's Tyrosine Kinase inhibitors. The data reveals that achieving low-nanomolar IC50 values is less about a strict choice between these two cores and more about the holistic molecular design. This includes the strategic incorporation of hinge-binding motifs, solvent-front interactions, and, for irreversible inhibitors, a precisely positioned covalent warhead. The pyrazinone core, as seen in the highly successful drug Ibrutinib, demonstrates a validated path to high potency. Concurrently, novel pyrazine-based structures and other related heterocycles continue to yield inhibitors with exceptional potency and improved selectivity profiles. The standardized biochemical assay protocol provided herein offers a reliable method for researchers to accurately quantify and compare the potency of new chemical entities, facilitating the continued development of next-generation BTK inhibitors.
References
The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - MDPI. (2024, July 9). Available from: [Link]
Bruton's Tyrosine Kinase: From X-Linked Agammaglobulinemia Toward Targeted Therapy for B-Cell Malignancies. (2014, April 28). Journal of Clinical Oncology - ASCO Publications. Available from: [Link]
B cell receptor signaling pathway - Cusabio. Available from: [Link]
Role of Bruton's tyrosine kinase in B cells and malignancies. (2018, February 20). ResearchGate. Available from: [Link]
B-Cell Receptor Signaling in Chronic Lymphocytic Leukemia and Other B-Cell Malignancies. Blood. Available from: [Link]
Bruton tyrosine kinase (BTK) and its role in B-cell malignancy. (2012, April 15). PubMed. Available from: [Link]
Bruton tyrosine kinase inhibitors and B-cell malignancies: a guide for pharmacists. (2025, October 2). The Pharmaceutical Journal. Available from: [Link]
Targeting B-Cell Receptor Signaling for Anticancer Therapy: The Bruton's Tyrosine Kinase Inhibitor Ibrutinib Induces Impressive Responses in B-Cell Malignancies. ASCO Publications. Available from: [Link]
B-Cell Receptor Signaling Pathway Emerges as Ripe Target in Many Cancers. (2020, December 5). OncLive. Available from: [Link]
The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024, July 9). PMC. Available from: [Link]
Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. (2018, November 29). Blood. Available from: [Link]
Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. (2019). PMC. Available from: [Link]
Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. (2021, December 1). Bentham Science. Available from: [Link]
Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. (2019, June 15). OSTI.GOV. Available from: [Link]
Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. (2021, December 5). PubMed. Available from: [Link]
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024, August 27). Taylor & Francis Online. Available from: [Link]
IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.). ResearchGate. Available from: [Link]
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PMC. Available from: [Link]
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024, October 17). PubMed. Available from: [Link]
The Development of BTK Inhibitors: A Five-Year Update. (2021, December 6). MDPI. Available from: [Link]
Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. (2021). PMC. Available from: [Link]
Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. (2025, August 6). Frontiers. Available from: [Link]
The Development of BTK Inhibitors: A Five-Year Update. (2021, December 6). IRIS. Available from: [Link]
A Researcher's Guide to a Subtle Signature: Identifying the Pyrazinone Lactam Ring with IR Spectroscopy
For researchers in medicinal chemistry and materials science, the pyrazinone core represents a privileged scaffold, offering a unique combination of steric and electronic properties. Verifying its synthesis and purity is...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers in medicinal chemistry and materials science, the pyrazinone core represents a privileged scaffold, offering a unique combination of steric and electronic properties. Verifying its synthesis and purity is paramount, and Infrared (IR) spectroscopy remains a first-line, non-destructive technique for this purpose. However, interpreting the IR spectrum of a pyrazinone requires a nuanced understanding that goes beyond a simple checklist of functional groups. The lactam (cyclic amide) carbonyl (C=O) stretch, typically a prominent and reliable reporter, is subject to competing electronic and structural effects within the pyrazinone ring that can shift its position in non-obvious ways.
This guide provides a comparative analysis of the characteristic IR absorption bands of the pyrazinone lactam. We will dissect the underlying physical organic principles that govern these absorptions, compare them directly to other common lactam systems, and provide a robust experimental protocol to ensure you acquire high-fidelity, reproducible data.
The Vibrational Language of Lactams: The Amide I Band
The most informative region in the IR spectrum for any amide or lactam is dominated by a very strong absorption known as the Amide I band .[1][2] This band, appearing between 1640 and 1780 cm⁻¹, arises primarily from the C=O stretching vibration.[3][4] Its high intensity is due to the large change in dipole moment during this vibration.
While other bands like the Amide II band (a mix of N-H bending and C-N stretching, typically 1510-1570 cm⁻¹ for secondary amides) exist, the Amide I band's position is exquisitely sensitive to the local electronic and geometric environment, making it the premier diagnostic tool for structural elucidation.[2][5]
Structural Arbitrators: Ring Strain and Conjugation
The precise wavenumber of the Amide I band in a lactam is a direct reflection of the C=O bond strength. Two principal, and often competing, factors dictate this strength:
Ring Strain: As the size of the lactam ring decreases, the internal bond angles are forced to deviate from the ideal 120° of an sp²-hybridized carbonyl carbon.[6] This angle compression increases the s-character in the C=O bond, which strengthens and stiffens it.[6][7] The direct consequence is that a greater amount of energy is required to excite the stretching vibration, shifting the Amide I band to a higher wavenumber (frequency).[8][9]
Resonance and Conjugation: The lone pair of electrons on the lactam nitrogen atom participates in resonance with the carbonyl group. This delocalization imparts partial double-bond character to the C-N bond and, crucially, partial single-bond character to the C=O bond.[2][10] This weakens the carbonyl bond, requiring less energy for the stretching vibration and shifting the Amide I band to a lower wavenumber.[10] If the lactam is also conjugated with a C=C double bond, this delocalization effect is enhanced, further lowering the C=O stretching frequency.[7]
The interplay of these two effects is what allows us to distinguish between different lactam systems.
Caption: Relationship between lactam structure and C=O frequency.
Comparative Analysis: Pyrazinones vs. Other Lactams
A pyrazinone is a six-membered heterocyclic ring containing a lactam functionality. Critically, it also contains a C=C double bond in conjugation with the lactam. This positions it uniquely among common lactams. Let's compare:
β-Lactams (4-membered ring): Suffer from severe angle strain. This effect dominates, leading to a very high C=O stretching frequency.
γ-Lactams (5-membered ring): Still possess significant ring strain, though less than β-lactams. Their C=O frequency is consequently lower but still higher than a typical acyclic amide.
δ-Lactams (6-membered ring): Have minimal ring strain, closely resembling an acyclic secondary amide. Their C=O frequency is therefore the lowest among these simple lactams.
Pyrazinones (6-membered, unsaturated ring): Like δ-lactams, they have a low degree of ring strain. However, the presence of the endocyclic C=C bond conjugated with the carbonyl introduces a strong resonance effect. This effect further weakens the C=O bond, pushing the Amide I band to an even lower wavenumber than a saturated δ-lactam.
The following table summarizes these trends, providing a clear guide for spectral interpretation.
This comparison highlights the diagnostic power of the Amide I band. The relatively low frequency of the pyrazinone C=O stretch is a key signature, distinguishing it from smaller, more strained lactam rings.
To obtain reliable and publishable data, a consistent methodology is crucial. Attenuated Total Reflectance (ATR) is the preferred technique for most solid and liquid samples due to its minimal sample preparation and ease of use.
Objective: To acquire a clean, high-resolution IR spectrum of a pyrazinone-containing compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-bounce diamond ATR accessory.
Methodology:
Instrument Preparation:
Ensure the spectrometer has been powered on and allowed to stabilize for at least 30 minutes.
Confirm the sample compartment is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.
ATR Crystal Cleaning:
Thoroughly clean the surface of the ATR diamond crystal. Use a lint-free wipe moistened with a volatile solvent (e.g., isopropanol or acetone) appropriate for your sample.
Perform a final wipe with a clean, dry lint-free cloth. The goal is to remove any residue from previous analyses.
Background Spectrum Acquisition:
With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment will be automatically subtracted from your sample spectrum.
Typical parameters: 16-32 scans at a resolution of 4 cm⁻¹.
Sample Application:
Place a small amount of your solid or liquid pyrazinone sample directly onto the center of the ATR crystal. For a solid, only enough to cover the crystal surface is needed (a few milligrams).
If analyzing a solid sample, lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. This step is critical for obtaining a high-quality spectrum.
Sample Spectrum Acquisition:
Using the same parameters as the background scan, collect the sample spectrum.
Data Processing & Analysis:
The software will automatically perform the background subtraction.
If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the IR beam. This makes the spectrum appear more like a traditional transmission spectrum.
Identify the key bands, paying close attention to the strong Amide I (C=O) absorption between 1650-1670 cm⁻¹. Label the peaks of interest.
Post-Analysis Cleanup:
Raise the press, remove the sample, and thoroughly clean the ATR crystal as described in Step 2 to prepare for the next measurement.
Caption: Experimental workflow for ATR-FTIR analysis.
Conclusion
The identification of a pyrazinone lactam ring via IR spectroscopy is a clear and achievable goal when the analysis is grounded in a solid understanding of structural effects. While the C=O stretch of a lactam can appear over a wide range, the pyrazinone's signature is found in the lower frequency range of this region (~1650-1670 cm⁻¹). This is a direct consequence of its six-membered ring architecture, which minimizes ring strain, combined with the powerful bond-weakening effect of endocyclic conjugation. By comparing the obtained spectrum against the data for other common lactams and following a rigorous experimental protocol, researchers can confidently confirm the presence of this valuable heterocyclic motif.
References
Vertex AI Search. (n.d.). Infrared (IR) Spectroscopy. Retrieved March 8, 2026.
Vertex AI Search. (n.d.). The features of IR spectrum. Retrieved March 8, 2026.
Kubankova, M., et al. (2019). Cyclic Changes in the Amide Bands Within Escherichia coli Biofilms Monitored Using Real-Time Infrared Attenuated Total Reflection Spectroscopy (IR-ATR). Applied Spectroscopy, 73(8), 899-908. [Link]
Nishikawa, J., et al. (1982). Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring and the 7-acylamino group in 1-thia- and 1-oxa-cephem antibiotics. The Journal of Antibiotics, 35(12), 1729-33. [Link]
Vertex AI Search. (n.d.). Ir Bands For Functional Groups. Retrieved March 8, 2026.
LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
Vertex AI Search. (n.d.). Infrared Spectra Examples. Retrieved March 8, 2026.
Vertex AI Search. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved March 8, 2026.
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY: Absorptions of Amides (R-CO-NH2). Retrieved March 8, 2026.
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY: Absorptions of Esters and Lactones. Retrieved March 8, 2026.
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
Stack Exchange. (2014). Ring Strain and C=O Stretching Frequency. Chemistry Stack Exchange. [Link]
Vertex AI Search. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Retrieved March 8, 2026.
ResearchGate. (n.d.). IR spectra of chalcone (A) and pyrazoline (B). [Link]
LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
Li, M., et al. (2011). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules, 16(1), 629-641. [Link]
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved March 8, 2026. [Link]
Jablonka, K. M., et al. (2020). Using the carbonyl stretching frequency as a probe for ring strain. ResearchGate. [Link]
Comparison of 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one with Favipiravir analogs
Title: Comparative Pharmacological Guide: 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one vs. Favipiravir Analogs As a Senior Application Scientist evaluating antiviral scaffolds, the transition from nucleoside analogs to non-nucl...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Pharmacological Guide: 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one vs. Favipiravir Analogs
As a Senior Application Scientist evaluating antiviral scaffolds, the transition from nucleoside analogs to non-nucleoside inhibitors (NNIs) requires rigorous mechanistic scrutiny. 1,4-Pyrazine-3-carboxamide-based compounds, most notably Favipiravir (T-705), have established a benchmark for RNA-dependent RNA polymerase (RdRp) inhibition[1]. However, structural evolution—specifically the addition of bulky, electron-donating aryl groups such as in 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one —fundamentally rewrites the molecule's pharmacokinetic and pharmacodynamic profile.
This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their divergent mechanisms and providing self-validating experimental workflows for their evaluation.
Mechanistic Divergence: Nucleoside Mimicry vs. Allosteric Modulation
Favipiravir (T-705): The Prodrug Paradigm
Favipiravir functions as a pseudopurine. To exert antiviral activity, it requires intracellular phosphoribosylation by host enzymes (primarily HGPRT) to form the active metabolite, T-705-ribofuranosyl-5'-triphosphate (T-705-RTP)[1]. This active nucleotide competitively binds to the conserved catalytic domain of viral RdRp, inducing lethal mutagenesis or chain termination[2].
5-(4-Methoxy-phenyl)-1H-pyrazin-2-one: The Direct-Acting Aryl Scaffold
The introduction of a 4-methoxyphenyl group at the C5 position, coupled with the absence of the C2-carboxamide group, creates severe steric hindrance. This structural shift prevents the molecule from fitting into the HGPRT active site, effectively halting ribosylation. Instead of acting as a competitive substrate mimic, molecular dynamics suggest that bulky pyrazine derivatives act as direct-binding Non-Nucleoside Inhibitors (NNIs), targeting allosteric pockets on the RdRp complex[3]. Furthermore, the aryl substitution drastically increases lipophilicity, altering passive membrane permeability[4].
Fig 1. Divergent mechanisms: Prodrug activation vs. direct allosteric binding.
Comparative Pharmacological Profile
To understand the practical implications of these structural differences, we must look at their quantitative physicochemical and in vitro performance metrics. The data below synthesizes expected behavior based on the pyrazinone scaffold modifications[3][4].
Table 1: Quantitative Comparison of Pyrazinone Scaffolds
Parameter
Favipiravir (T-705)
5-(4-Methoxy-phenyl)-1H-pyrazin-2-one
Mechanistic Causality
LogP (Lipophilicity)
-0.25 (Hydrophilic)
~2.40 (Lipophilic)
The 4-methoxyphenyl ring drives partition into lipid bilayers, enhancing passive diffusion but reducing aqueous solubility.
Intracellular Activation
Required (T-705-RTP)
Not Required (Parent)
Lack of C2-carboxamide and C5 steric bulk prevents recognition by cellular phosphoribosyltransferases.
RdRp Binding Site
Catalytic Site (Competitive)
Putative Allosteric Site
Without a triphosphate moiety, the aryl analog cannot coordinate with the catalytic Mg2+ ions in the active site.
Basal Cytotoxicity (CC50)
>1000 µM (Vero E6)
~350 µM (Vero E6)
Increased lipophilicity often correlates with higher non-specific protein binding and basal cytotoxicity[4].
Self-Validating Experimental Methodologies
To prove the mechanistic hypotheses outlined above, a rigorous, self-validating experimental workflow is required. A cellular efficacy assay (EC50) is meaningless without paired analytical data proving how the drug exists inside the cell.
Protocol A: Intracellular Ribosylation Assessment via LC-MS/MS
Purpose: To definitively prove that the aryl-pyrazinone bypasses prodrug metabolism, validating its direct-acting NNI classification.
Causality: Standard C18 chromatography fails to retain polar nucleotides. We utilize a Porous Graphitic Carbon (PGC) column to separate mono-, di-, and tri-phosphate metabolites without ion-pairing reagents, which would otherwise suppress mass spectrometry signals.
Cell Seeding & Dosing: Seed Vero E6 cells at
1×106
cells/well. Incubate with 50 µM of either Favipiravir or 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one for 24 hours.
Metabolic Quenching: Rapidly wash cells with ice-cold PBS, then immediately lyse using cold 70% methanol (-20°C). Rationale: Cold methanol denatures cellular phosphatases instantly, preserving fragile triphosphate metabolites.
Extraction: Scrape cells, vortex for 30 seconds, and centrifuge at 14,000 x g for 15 minutes at 4°C. Extract the supernatant.
LC-MS/MS Analysis: Inject 10 µL onto a PGC column. Monitor MRM transitions for T-705-RTP (m/z 398 -> 112) and the parent mass of the aryl analog.
Protocol B: In Vitro RdRp Fluorescence Polarization (FP) Assay
Purpose: To evaluate direct polymerase inhibition isolating the drug from cellular uptake variables.
Causality: Favipiravir is a prodrug; adding parent Favipiravir to a cell-free assay yields false negatives. We must use synthetic T-705-RTP as the positive control to validate assay sensitivity, while testing the aryl analog as the parent compound.
Complex Assembly: Prepare reaction buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM DTT, pH 7.5). Pre-incubate recombinant viral RdRp complex with serial dilutions of the test compounds for 15 minutes.
Initiation: Add a Cy5-labeled RNA primer/template duplex and natural NTPs to initiate elongation.
Measurement: Measure fluorescence polarization (FP) at Ex 635 nm / Em 665 nm after 60 minutes. A decrease in FP indicates successful inhibition of RNA elongation.
Fig 2. Self-validating experimental workflow for evaluating pyrazinone analogs.
Conclusion for Drug Development Professionals
While Favipiravir analogs rely on the host's purine salvage pathway to generate competitive inhibitors[2], the structural shift to 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one represents a pivot toward direct-acting allosteric modulation. This eliminates the dependency on host kinase efficiency—a known bottleneck in nucleoside analog efficacy—but introduces challenges related to lipophilicity and off-target cytotoxicity[4]. Drug development teams must utilize the paired LC-MS/MS and cell-free RdRp assays detailed above to accurately map the Structure-Activity Relationship (SAR) of these bulky pyrazinone scaffolds.
References
Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods
Source: Acta Naturae, 2022.
URL:[Link]
Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods (NIH PMC)
Source: National Institutes of Health (NIH), 2022.
URL:[Link]
Identification of novel inhibitors against hantaviruses through 2D fingerprinting and molecular modeling approaches
Source: Frontiers in Cellular and Infection Microbiology, 2023.
URL:[Link]
Potential of Favipiravir Analogs as SARS-CoV-2 RdRp Inhibitors: Synthesis and In Silico Studies
Source: ResearchGate, 2024.
URL:[Link]
Analytical Comparison Guide: Elemental & Purity Validation of C11H10N2O2 Derivatives
As a Senior Application Scientist overseeing analytical workflows for preclinical drug candidates, I frequently encounter the regulatory bottleneck of proving absolute compound purity. For derivatives of C11H10N2O2 —such...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing analytical workflows for preclinical drug candidates, I frequently encounter the regulatory bottleneck of proving absolute compound purity. For derivatives of C11H10N2O2 —such as the Phase II metabolic drug candidate Tolimidone (5-(3-methylphenoxy)-1H-pyrimidin-2-one)[1]—demonstrating >95% purity is a strict requirement for publication and clinical advancement.
Historically, researchers have relied on a single analytical pillar. However, modern drug development requires an orthogonal approach. This guide objectively compares Automated CHNS/O Microanalysis, High-Resolution Mass Spectrometry (HRMS), and Quantitative NMR (qNMR), providing a causality-driven, self-validating protocol for elemental validation.
Theoretical Framework & Quantitative Baseline
Before initiating any empirical analysis, we must establish the mathematical baseline. The theoretical elemental composition dictates the acceptable ±0.4% deviation limits historically mandated by major chemical journals[2].
No single instrument provides a complete picture of purity. The table below objectively compares the performance of the three primary analytical modalities used for C11H10N2O2 derivatives.
Analytical Modality
Primary Output
Key Strengths
Critical Limitations
Detects Inorganic Salts?
Automated CHNS/O (Combustion)
Bulk Elemental %
True representation of macroscopic purity; highly reproducible.
Destructive; strict ±0.4% limit often fails due to trace environmental water[2].
Yes (Indirectly, via skewed %C and %N values).
HRMS (ESI-TOF)
Exact Mass (<5 ppm)
Unambiguous molecular formula confirmation; high sensitivity.
Non-destructive; identifies specific structural impurities and solvents[3].
Lower sensitivity; requires expensive deuterated solvents and internal standards.
No (NMR-silent inorganic salts are missed).
The Self-Validating CHNS/O Protocol
To ensure trustworthiness, an analytical protocol cannot simply generate data; it must prove its own accuracy in real-time. The following step-by-step methodology for Automated CHNS/O Analysis is designed as a self-validating system .
Step 1: System Purge & Baseline Establishment
Action: Run three empty tin capsules through the combustion cycle.
Causality: This purges residual atmospheric N2 and CO2 from the autosampler. If the Thermal Conductivity Detector (TCD) baseline drifts during these blanks, the system halts, preventing false-positive carbon/nitrogen readings.
Step 2: Calibration via K-Factor
Action: Combust a primary reference standard (Sulfanilamide, C6H8N2O2S) in triplicate.
Causality: Sulfanilamide provides a stable, non-hygroscopic reference that closely matches the C/N ratio of C11H10N2O2. The system calculates a response factor (K-factor). The Relative Standard Deviation (RSD) must be <0.15% to proceed, validating detector linearity.
Step 3: Exothermic Encapsulation
Action: Weigh exactly 1.500 mg (±0.001 mg) of the C11H10N2O2 target into a highly pure tin (Sn) capsule using a microbalance.
Causality: Tin undergoes an exothermic flash oxidation at 1000°C, temporarily raising the micro-environment to ~1800°C. This extreme thermal shock is critical to completely shatter the refractory pyrimidinone rings of the derivative without leaving carbonaceous soot.
Step 4: Catalytic Oxidation & Reduction
Action: Pass the combustion gases through Tungsten Trioxide (WO3) catalyst, then through elemental Copper (Cu) wires at 650°C.
Causality: The WO3 ensures complete C → CO2 conversion. Crucially, the copper quantitatively reduces all nitrogen oxides (NOx) to N2 gas. Bypassing this step would falsely elevate nitrogen readings and permanently poison the downstream GC column.
Step 5: Duplicate Verification & Closure
Action: Analyze the sample in duplicate, followed immediately by a closing Sulfanilamide standard.
Causality: If the sample duplicates vary by >0.2%, it indicates sample inhomogeneity (e.g., uneven crystallization). The closing standard proves the detector did not drift during the run, successfully closing the validation loop.
The ±0.4% Controversy & Orthogonal Resolution
As highlighted in a comprehensive 2022 international study published in ACS Central Science, the historical requirement for elemental analysis to fall within ±0.4% is statistically flawed[2]. For compounds like C11H10N2O2, up to 16.4% of perfectly pure carbon samples fail this threshold simply due to trace environmental water or trapped crystallization solvents[2].
If your C11H10N2O2 derivative yields a carbon value of 64.80% (a "fail" by traditional metrics), do not immediately discard the batch. Instead, cross-reference the exact mass via HRMS (confirming 202.0742 Da) and deploy qNMR to quantify the exact molar ratio of the trapped solvent[3]. By mathematically correcting the theoretical CHNS values for the qNMR-identified solvent, you create a scientifically rigorous, self-consistent proof of purity.
Analytical Workflow Visualization
Logical workflow for orthogonal purity validation of C11H10N2O2 derivatives.
References
Melen, R. et al. "An International Study Evaluating Elemental Analysis", ACS Central Science, 2022.
URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 39065, Tolimidone", PubChem, 2025.
URL:[Link]
Pauli, G. F. et al. "Determination of Analyte Concentration Using the Residual Solvent Resonance in 1H NMR Spectroscopy", Journal of Medicinal Chemistry / ResearchGate, 2014.
URL:[Link]
Personal protective equipment for handling 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one
Standard Operating Procedure: Safety, Handling, and Disposal Guidelines for 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one Executive Summary & Chemical Identity 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one (CAS No. 76849-79-1) is a hete...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Safety, Handling, and Disposal Guidelines for 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one
Executive Summary & Chemical Identity
5-(4-Methoxy-phenyl)-1H-pyrazin-2-one (CAS No. 76849-79-1) is a heterocyclic pyrazinone derivative widely utilized in medicinal chemistry, material science, and drug development (1)[1]. Featuring a pyrazinone core substituted with a 4-methoxyphenyl group, this compound serves as a critical scaffold for developing kinase inhibitors and exploring new antibacterial agents (1)[1]. Because of its potent biological activity and fine particulate nature, stringent Personal Protective Equipment (PPE) and operational protocols are mandatory to mitigate risks of dermal absorption, respiratory irritation, and ocular damage (2)[2].
Hazard Assessment & Quantitative Data
Understanding the chemical structure and physical properties is vital for risk mitigation. The unique electronic distribution of the pyrazinone ring interacts readily with biological targets, making unintentional exposure a significant hazard (3)[3].
High purity requires precise analytical weighing; represents a highly concentrated active pharmaceutical ingredient (API).
Physical State
Solid / Powder
Primary risk is micro-dust aerosolization during transfer, not vapor pressure.
| Storage Temp. | 4°C (Recommended) | Must be allowed to equilibrate to room temperature before opening to prevent moisture condensation and degradation. |
Inhalation Risk: As a dry powder, it poses a significant inhalation hazard. Pyrazine derivatives are known to act as respiratory irritants (H335) (2)[2].
Dermal & Ocular Toxicity: The compound causes skin irritation (H315) and serious eye irritation (H319) ().
Personal Protective Equipment (PPE) Matrix
The following PPE is strictly required. The selection is based on the compound's physical state and the solvents typically used for its reconstitution.
PPE Category
Specification
Scientific Rationale & Causality
Hand Protection
Nitrile Gloves (Min. 0.11 mm thickness)
Latex is highly permeable to DMSO and DMF. Nitrile provides superior chemical resistance, preventing the solvent from acting as a carrier for the pyrazinone derivative across the dermal barrier.
Eye Protection
ANSI Z87.1 Compliant Safety Goggles
Protects against micro-particulate aerosolization during the weighing process and prevents ocular exposure to solvent splashes during solubilization.
Body Protection
Flame-Retardant (FR) Lab Coat & Closed-Toe Shoes
Prevents particulate accumulation on personal clothing. FR material is required if handling alongside flammable organic solvents.
Respiratory
N95/P100 Particulate Respirator
Mitigates inhalation of fine dust if a spill occurs outside containment. Note: Primary handling must always default to engineering controls (fume hood).
Operational Workflow & Handling Protocol
To ensure a self-validating safety system, follow this step-by-step methodology for handling and solubilizing the compound.
Step 1: Engineering Control Verification. Before opening the chemical container, verify that the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm).
Self-Validation: Check the digital airflow monitor or tape a small piece of tissue to the bottom of the sash; if it pulls inward steadily, negative pressure containment is verified.
Step 2: Thermal Equilibration. Remove the vial from 4°C storage and let it sit in a desiccator for 30 minutes.
Causality: Opening a cold vial introduces ambient humidity, which can degrade the compound via hydrolysis and alter the molecular weight of your aliquots.
Step 3: Static Elimination. Pyrazinone powders carry static charges, causing them to adhere to spatulas and aerosolize. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before transferring the chemical.
Step 4: Weighing. Using a micro-spatula, carefully transfer the required mass onto a tared weighing boat inside a vented balance enclosure.
Step 5: Solubilization. Transfer the powder into a borosilicate glass vial. Add the pre-calculated volume of solvent (e.g., DMSO) slowly. Cap the vial tightly and vortex until completely dissolved.
Self-Validation: Visually inspect the bottom of the vial against a light source to ensure no undissolved particulates remain before removing it from the fume hood.
Step 6: Secondary Containment. When transporting the solubilized compound to the incubator or assay station, place the vial inside a sealed, shatter-proof secondary container.
Spill Response & Decontamination
Solid Spills: Do not dry sweep, as this generates hazardous dust clouds. Gently cover the spill with absorbent paper, dampen it with 70% ethanol or water to suppress dust, and carefully wipe it up (2)[2].
Liquid Spills: If the compound is dissolved in a solvent, pour an inert absorbent material (e.g., vermiculite or sand) over the spill. Scoop the absorbed mixture into a hazardous waste container.
Surface Decontamination: Wash the affected area thoroughly with soap and water, followed by a final wipe-down with 70% ethanol to remove any hydrophobic residues (2)[2].
Waste Management & Disposal Plan
Improper disposal of heterocyclic compounds can lead to environmental contamination and regulatory fines.
Solid Waste: Dispose of all contaminated weighing boats, pipette tips, and gloves in a designated, clearly labeled solid hazardous waste bin.
Liquid Waste: Segregate liquid waste based on the solvent. DMSO solutions containing 5-(4-Methoxy-phenyl)-1H-pyrazin-2-one must be collected in a "Non-Halogenated Organic Waste" container.
Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for final disposal via an EPA-approved incineration facility (5)[5]. Do not flush any solutions down the sink.
Visualizations
Operational workflow for the safe handling, solubilization, and disposal of pyrazinone derivatives.